molecular formula C7H4BrN3 B599132 6-Bromopyrido[2,3-B]pyrazine CAS No. 1204298-53-2

6-Bromopyrido[2,3-B]pyrazine

Cat. No.: B599132
CAS No.: 1204298-53-2
M. Wt: 210.034
InChI Key: JLMAHBCUEYQXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromopyrido[2,3-b]pyrazine (CAS 1204298-53-2) is a brominated heterocyclic compound that serves as a strategic building block in organic synthesis and medicinal chemistry. The presence of the bromine atom on the pyrido[2,3-b]pyrazine core makes it a versatile intermediate for various cross-coupling reactions, enabling the efficient exploration of chemical space and the development of novel compounds for pharmaceutical and materials science applications . The pyrido[2,3-b]pyrazine scaffold is a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of biological activities. Recent research has explored its potential as a core structure for novel non-nucleoside inhibitors of human cytomegalovirus (HCMV) polymerase, showcasing its relevance in developing new antiviral therapies . Furthermore, this scaffold has been investigated for use in nonlinear optical (NLO) materials, with studies indicating that pyrido[2,3-b]pyrazine-based heterocyclic compounds can exhibit remarkable NLO responses, suggesting potential technological applications in areas like photonics . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Industrial and scientific research purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic use, or for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all recommended safety protocols, including handling in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromopyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMAHBCUEYQXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716675
Record name 6-Bromopyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204298-53-2
Record name 6-Bromopyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromopyrido[2,3-b]pyrazine, a heterocyclic organic compound, is a valuable building block in medicinal chemistry and materials science. Its distinct chemical structure, featuring a fused pyridine and pyrazine ring system with a bromine substituent, offers versatile opportunities for synthetic modifications and the development of novel molecules with diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological applications of this compound, with a focus on its potential as a scaffold for drug discovery.

Chemical Identity and Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 1204298-53-2 . It is crucial to distinguish it from its isomer, 7-Bromopyrido[2,3-b]pyrazine (CAS No. 52333-42-3), as their physical and chemical properties may differ.

Table 1: Physicochemical Properties of this compound and its Isomer

PropertyThis compound7-Bromopyrido[2,3-b]pyrazine
CAS Number 1204298-53-2[1]52333-42-3[2]
Molecular Formula C₇H₄BrN₃[3]C₇H₄BrN₃[2]
Molecular Weight 210.03 g/mol [2]210.03 g/mol [2]
Appearance Solid (form may vary)Solid[2]
Melting Point Data not available161-166 °C[2]
Boiling Point Data not availableData not available
Solubility Data not availableData not available

Note: Experimental data for the physical properties of this compound is limited in publicly available literature. The data for the 7-bromo isomer is provided for comparative purposes.

Synthesis and Reactivity

Experimental Workflow: General Synthesis of Pyrido[2,3-b]pyrazine Derivatives

start Starting Materials: - Pyridinediamine - α-Dicarbonyl Compound reaction Condensation Reaction start->reaction Solvent, Catalyst purification Purification (e.g., Column Chromatography) reaction->purification product Pyrido[2,3-b]pyrazine Derivative purification->product

Caption: General workflow for the synthesis of pyrido[2,3-b]pyrazine derivatives.

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR spectra for this compound are not widely published. However, the analysis of related pyrazine derivatives provides an indication of the expected spectral characteristics. For example, in the ¹H NMR spectrum of a substituted pyrazine, characteristic signals for the aromatic protons would be expected, with their chemical shifts and coupling constants being influenced by the position of the bromine atom and other substituents. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbon atoms of the fused ring system.

Biological Activity and Therapeutic Potential

The pyrido[2,3-b]pyrazine scaffold is recognized as a privileged structure in drug discovery, with its derivatives exhibiting a range of biological activities.[1]

Antiviral Activity: HCMV Polymerase Inhibition

Recent research has highlighted the potential of pyrido[2,3-b]pyrazine derivatives as non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[4][5][6] HCMV is a significant pathogen, particularly in immunocompromised individuals.[7] The development of inhibitors targeting the viral polymerase is a key strategy for antiviral therapy. Studies have shown that certain pyrido[2,3-b]pyrazine derivatives exhibit potent anti-HCMV activity with favorable cytotoxicity profiles.[4][6]

Signaling Pathway: Inhibition of HCMV Replication

HCMV Human Cytomegalovirus (HCMV) Replication Viral DNA Replication HCMV->Replication Infects Host Cell Polymerase HCMV DNA Polymerase (UL54) Replication->Polymerase Mediated by Block Inhibition Inhibitor This compound Derivative Inhibitor->Polymerase

Caption: Proposed mechanism of action for pyrido[2,3-b]pyrazine derivatives as HCMV inhibitors.

Antagonism of TRPV1

Derivatives of pyrido[2,3-b]pyrazine have also been investigated as antagonists of the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1).[8] TRPV1 is a non-selective cation channel involved in the perception of pain and noxious stimuli.[8] The development of TRPV1 antagonists is a promising avenue for the treatment of pain.[8] One study demonstrated that replacing a 1,8-naphthyridine core with a pyrido[2,3-b]pyrazine scaffold led to a compound with a significantly lower potential for the formation of reactive metabolites, while maintaining oral bioavailability and efficacy in in vivo pain models.[8]

Experimental Protocols

While a specific protocol for this compound is not available, the following is a representative protocol for the synthesis of a related pyrazine derivative, which can be adapted by skilled chemists.

Protocol: Synthesis of 3-amino-N-methylpyrazine-2-carboxamide

  • Materials:

    • Methyl 3-aminopyrazine-2-carboxylate

    • Methanol

    • Methylamine

    • Triethylamine

  • Procedure:

    • Dissolve 100 mg (0.65 mmol, 1 eq) of methyl 3-aminopyrazine-2-carboxylate in 4 mL of methanol.

    • Stir the solution at 100 °C.

    • After complete dissolution, add 180 µL (1.95 mmol, 6 eq) of methylamine and 190 µL (1.3 mmol, 2 eq) of triethylamine to the solution.

    • Continue stirring at 100 °C for 5 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using n-hexane:ethyl acetate (1:1) as the eluent.

    • Upon completion, concentrate the solution under vacuum.

    • Purify the crude product using a chromatotron with n-hexane:ethyl acetate (4:1) as the eluent to obtain the final product as a white solid.

Conclusion

This compound is a promising heterocyclic scaffold with significant potential in drug discovery and materials science. While there is a need for more comprehensive characterization of its physical and spectroscopic properties, the existing literature on related pyrido[2,3-b]pyrazine derivatives highlights its importance as a building block for developing novel therapeutic agents, particularly in the areas of antiviral and pain research. Further investigation into the synthesis and biological evaluation of 6-bromo substituted derivatives is warranted to fully explore its therapeutic potential.

References

Physical and chemical properties of 6-Bromopyrido[2,3-B]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Bromopyrido[2,3-b]pyrazine, catering to researchers, scientists, and professionals in drug development. This document outlines its chemical structure, properties, synthesis, and potential applications, with a focus on experimental data and methodologies.

Core Chemical Identity and Properties

This compound is a heterocyclic compound featuring a pyridine ring fused to a pyrazine ring, with a bromine substituent. This structure serves as a valuable scaffold in medicinal chemistry and materials science.

Table 1: Physical and Chemical Properties of this compound and Related Isomers

PropertyThis compound7-Bromopyrido[2,3-b]pyrazine8-Bromopyrido[3,4-b]pyrazine
CAS Number 1204298-53-2[1]52333-42-3[2][3]929074-45-3
Molecular Formula C₇H₄BrN₃[4]C₇H₄BrN₃[2][3]C₇H₄BrN₃
Molecular Weight ~210.03 g/mol 210.03 g/mol [2][3]210.03 g/mol
Appearance SolidSolid[2][3]Yellow to pale yellow solid
Melting Point Data not available161-166 °C[2][3]110-113 °C
Boiling Point Data not available293.9±35.0 °C (Predicted)[5]Data not available
Solubility Soluble in organic solvents (specific data not available)Data not availableData not available
Predicted XlogP 1.5[4]Data not availableData not available

Synthesis and Characterization

A general workflow for the synthesis and characterization of such heterocyclic compounds is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials (e.g., Diaminopyridine, α-Dicarbonyl) B Condensation Reaction A->B C Crude Product B->C D Column Chromatography C->D E Recrystallization D->E F Pure this compound E->F G Spectroscopic Analysis (NMR, MS, IR) F->G H Purity Assessment (HPLC, Elemental Analysis) F->H G A This compound B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) A->B [Pd] catalyst, Base, Coupling Partner C Functionalized Pyrido[2,3-b]pyrazine Derivatives B->C

References

An In-depth Technical Guide to 6-Bromopyrido[2,3-b]pyrazine: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and IUPAC Name

6-Bromopyrido[2,3-b]pyrazine is a bicyclic heteroaromatic compound. Its structure consists of a pyridine ring fused to a pyrazine ring, with a bromine atom substituted at the 6-position of the pyridopyrazine core.

IUPAC Name: this compound[1]

Chemical Structure:

Caption: Molecular Structure of this compound.

Physicochemical Properties

Quantitative experimental data for this compound is limited in publicly accessible literature. The following table summarizes key identifiers and computed properties. For comparison, experimental data for the isomeric 7-Bromopyrido[2,3-b]pyrazine is also included where available, as it may offer insights into the expected properties of the 6-bromo isomer.

PropertyValue (this compound)Value (7-Bromopyrido[2,3-b]pyrazine)
Molecular Formula C₇H₄BrN₃[1]C₇H₄BrN₃[2]
Molecular Weight 210.03 g/mol [2]210.03 g/mol [2]
IUPAC Name This compound[1]7-bromopyrido[2,3-b]pyrazine
CAS Number 1204298-53-252333-42-3[2]
SMILES C1=CC(=NC2=NC=CN=C21)Br[1]Brc1cnc2nccnc2c1[2]
InChI InChI=1S/C7H4BrN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H[1]1S/C7H4BrN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H[2]
InChIKey JLMAHBCUEYQXKS-UHFFFAOYSA-N[1]YEDMUIQRKXNDQI-UHFFFAOYSA-N[2]
Melting Point Not available161-166 °C[2]
Boiling Point Not available298.85 °C (Predicted)[3]
Solubility Not available4018.16 mg/L (Predicted)[3]

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not explicitly available. However, the general synthesis of the pyrido[2,3-b]pyrazine core is well-established and typically involves the condensation of a substituted 2,3-diaminopyridine with an α-dicarbonyl compound.[4]

General Synthetic Strategy

The synthesis of this compound would likely proceed via the condensation of 5-bromo-2,3-diaminopyridine with glyoxal or a glyoxal equivalent.

G A 5-Bromo-2,3-diaminopyridine C Condensation (e.g., in ethanol, reflux) A->C B Glyoxal B->C D This compound C->D G A Identify the fused heterocyclic system B Pyridine and Pyrazine rings are fused A->B C The parent heterocycle is Pyrido[2,3-b]pyrazine B->C H Combine substituent name and location with the parent name C->H D Identify and locate substituents E A bromine atom is present D->E F Number the fused ring system according to IUPAC rules D->F G The bromine is at position 6 E->G F->G G->H I This compound H->I

References

Synthesis of 6-Bromopyrido[2,3-b]pyrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis of 6-Bromopyrido[2,3-b]pyrazine from Pyridinediamines, for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the synthetic routes for obtaining this compound, a key building block in medicinal chemistry and materials science.[1] The document details two primary synthetic pathways starting from readily available pyridinediamines, presenting quantitative data in structured tables, and offering detailed experimental protocols for key transformations. Visualizations of the synthetic pathways and a general experimental workflow are included to facilitate understanding.

Introduction to this compound

This compound is a heterocyclic compound whose scaffold is a privileged structure in drug discovery.[1] The presence of a bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.[1] Derivatives of the pyrido[2,3-b]pyrazine core have demonstrated a broad spectrum of biological activities.[1]

Primary Synthetic Pathways

There are two principal strategies for the synthesis of this compound, both originating from pyridinediamine precursors.

Route 1: Condensation of 5-Bromo-2,3-diaminopyridine

This is the most direct route, involving the cyclocondensation of 5-bromo-2,3-diaminopyridine with a 1,2-dicarbonyl compound, typically a glyoxal derivative. This method builds the pyrazine ring onto the pre-brominated pyridine core.

Route 2: Bromination of Pyrido[2,3-b]pyrazine

This alternative pathway involves the initial synthesis of the parent pyrido[2,3-b]pyrazine ring system by condensing 2,3-diaminopyridine with a 1,2-dicarbonyl compound. The bromine atom is then introduced in a subsequent electrophilic aromatic substitution step. Direct bromination of the pyrido[2,3-b]pyrazine ring system can be achieved using brominating agents like N-bromosuccinimide (NBS).[1]

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound and its precursors.

Table 1: Synthesis of 2-Amino-5-bromopyridine

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
Bromination2-AminopyridineBromineAcetic Acid<20 to 50162-67

Table 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

StepReactantReagentsSolventTemperature (°C)Time (h)Yield (%)
Nitration2-Amino-5-bromopyridine95% Nitric AcidSulfuric Acid0 to 50-60378

Table 3: Synthesis of 5-Bromo-2,3-diaminopyridine

StepReactantReagentsSolventTemperatureTime (h)Yield (%)
Reduction2-Amino-5-bromo-3-nitropyridineReduced Iron, conc. HCl95% Ethanol, WaterSteam Bath1Not specified

Experimental Protocols

Synthesis of the Precursor: 5-Bromo-2,3-diaminopyridine

This protocol is adapted from a literature procedure for the synthesis of 2,3-diaminopyridine and its derivatives.

Step 1: Synthesis of 2-Amino-5-bromopyridine

  • In a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 ml of acetic acid.

  • Cool the solution to below 20°C in an ice bath.

  • Add a solution of 480 g (3.0 moles) of bromine in 300 ml of acetic acid dropwise with vigorous stirring over 1 hour. Maintain the temperature below 20°C initially, allowing it to rise to 50°C after about half of the bromine has been added.

  • After the addition is complete, stir the mixture for 1 hour.

  • Dilute the mixture with 750 ml of water.

  • Transfer the contents to a 5-liter beaker and neutralize with 1.2 liters of 40% sodium hydroxide solution, with stirring and cooling.

  • Collect the precipitated product by filtration, wash with water until the washings are free of ionic bromide, and dry at 110°C.

  • Wash the dried product with three 500-ml portions of hot petroleum ether (b.p. 60–80°) to remove any 2-amino-3,5-dibromopyridine.

  • The resulting 2-amino-5-bromopyridine (yield: 320–347 g, 62–67%) is sufficiently pure for the next step.

Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

  • In a 1-liter three-necked flask immersed in an ice bath and equipped with a stirrer, dropping funnel, condenser, and thermometer, add 500 ml of sulfuric acid (sp. gr. 1.84).

  • Add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine at a rate that keeps the temperature below 5°C.

  • Add 26 ml (0.57 mole) of 95% nitric acid dropwise with stirring at 0°C.

  • Stir the mixture at 0°C for 1 hour, at room temperature for 1 hour, and then at 50–60°C for 1 hour.

  • Cool the reaction mixture and pour it onto 5 liters of ice.

  • Neutralize with 1350 ml of 40% sodium hydroxide solution.

  • Collect the yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration and wash with water until the washings are sulfate-free.

Step 3: Synthesis of 5-Bromo-2,3-diaminopyridine

  • In a 100-ml flask fitted with a reflux condenser, charge 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 ml of 95% ethanol, 10 ml of water, and 0.5 ml of concentrated hydrochloric acid.

  • Heat the mixture on a steam bath for 1 hour.

  • Filter the hot mixture to remove the iron and wash the iron three times with 10-ml portions of hot 95% ethanol.

  • Evaporate the combined filtrate and washings to dryness.

  • Recrystallize the dark residue from 50 ml of water with 1 g of activated carbon. Filter the hot solution and wash the charcoal with hot ethanol.

  • The product, 2,3-diamino-5-bromopyridine, will crystallize as colorless needles upon cooling.

Synthesis of this compound

Route 1: From 5-Bromo-2,3-diaminopyridine

A general procedure for the condensation of a diaminopyridine with a glyoxal is as follows:

  • Dissolve 5-bromo-2,3-diaminopyridine in a suitable solvent such as ethanol or acetic acid.

  • Add an equimolar amount of a 40% aqueous solution of glyoxal.

  • Reflux the mixture for a specified period, monitoring the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

Route 2: From 2,3-Diaminopyridine and subsequent bromination

Step 1: Synthesis of Pyrido[2,3-b]pyrazine

  • Follow the general condensation procedure described above, using 2,3-diaminopyridine and glyoxal.

Step 2: Bromination of Pyrido[2,3-b]pyrazine

  • Dissolve the pyrido[2,3-b]pyrazine in a suitable solvent like dichloromethane or acetonitrile.[1]

  • Add an equimolar amount of N-bromosuccinimide (NBS).[1]

  • Reflux the mixture, monitoring the reaction by thin-layer chromatography.[1]

  • Upon completion, cool the reaction mixture and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

Synthesis_Route_1 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Br2, Acetic Acid 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromopyridine->2-Amino-5-bromo-3-nitropyridine HNO3, H2SO4 5-Bromo-2,3-diaminopyridine 5-Bromo-2,3-diaminopyridine 2-Amino-5-bromo-3-nitropyridine->5-Bromo-2,3-diaminopyridine Fe, HCl This compound This compound 5-Bromo-2,3-diaminopyridine->this compound Glyoxal

Caption: Synthetic Route 1 to this compound.

Synthesis_Route_2 2,3-Diaminopyridine 2,3-Diaminopyridine Pyrido[2,3-b]pyrazine Pyrido[2,3-b]pyrazine 2,3-Diaminopyridine->Pyrido[2,3-b]pyrazine Glyoxal This compound This compound Pyrido[2,3-b]pyrazine->this compound NBS

Caption: Synthetic Route 2 to this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Solvent Solvent Solvent->Reaction Reagents Reagents Reagents->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Characterization Characterization Purification->Characterization

Caption: General experimental workflow for synthesis.

References

Exploring the Chemical Space of 6-Bromopyrido[2,3-B]pyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with a wide array of biological activities. The introduction of a bromine atom at the 6-position provides a versatile synthetic handle for further chemical exploration through various cross-coupling reactions. This allows for the systematic modification of the core structure to develop derivatives with tailored pharmacological profiles. This technical guide delves into the synthesis, biological evaluation, and structure-activity relationships of 6-bromopyrido[2,3-b]pyrazine derivatives, with a focus on their potential as kinase inhibitors and antibacterial agents.

Synthetic Strategies and Methodologies

The this compound core serves as a key intermediate for the synthesis of a diverse library of derivatives. Common synthetic strategies involve the initial construction of the heterocyclic core followed by functionalization at the bromine-substituted position.

General Synthetic Workflow

The overall workflow for the synthesis and evaluation of this compound derivatives typically follows a multi-step process, beginning with the synthesis of the core structure, followed by diversification and biological screening.

G cluster_synthesis Synthesis cluster_diversification Diversification cluster_evaluation Evaluation A Starting Materials (e.g., 5-bromo-2,3-diaminopyridine) B Core Synthesis (e.g., Condensation) A->B C This compound Intermediate B->C D Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) C->D C->D E Library of Derivatives D->E F Biological Screening (e.g., Kinase Assays, MIC Testing) E->F E->F G Data Analysis (SAR Studies) F->G H Lead Compound Identification G->H

Fig. 1: General workflow for the synthesis and evaluation of derivatives.
Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

A foundational method for creating a key intermediate involves the condensation of 5-bromo-2,3-diaminopyridine with oxalic acid.[1]

  • Reactants: 5-bromo-2,3-diaminopyridine and oxalic acid.

  • Procedure:

    • A mixture of 5-bromo-2,3-diaminopyridine and oxalic acid is prepared.

    • The reaction is typically carried out in a suitable solvent under reflux conditions.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

    • The crude product is purified by recrystallization to yield 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.[1]

Protocol 2: N-Alkylation of 7-Bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Further derivatization can be achieved through N-alkylation using phase-transfer catalysis.[1]

  • Reactants: 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, an alkylating agent (e.g., alkyl halide), and a phase-transfer catalyst.

  • Procedure:

    • The starting dione is dissolved in a suitable organic solvent.

    • An aqueous solution of a base (e.g., sodium hydroxide) and the phase-transfer catalyst are added.

    • The alkylating agent is added dropwise to the biphasic mixture with vigorous stirring.

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • The organic layer is separated, washed, dried, and concentrated under reduced pressure.

    • The resulting N1,N4-dialkylated derivatives are purified by column chromatography.[1]

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the pyrido[2,3-b]pyrazine scaffold have been investigated for various therapeutic applications, demonstrating a broad spectrum of biological activities.

Anticancer Activity

A series of novel pyrido[2,3-b]pyrazines have been synthesized and evaluated for their potential as antitumor agents, particularly against erlotinib-resistant non-small-cell lung cancer (NSCLC) cell lines.[2] The following table summarizes the inhibitory concentrations (IC50) for selected compounds against the erlotinib-sensitive PC9 and erlotinib-resistant PC9-ER cell lines.

Compound IDR1R2PC9 IC50 (µM)PC9-ER IC50 (µM)
7a H4-morpholinophenyl0.220.28
7b H4-(4-methylpiperazin-1-yl)phenyl0.190.20
7n H4-(4-ethylpiperazin-1-yl)phenyl0.090.15
8a 2-morpholinoethyl4-morpholinophenyl>10>10

Data sourced from[2]

The structure-activity relationship studies revealed that an unsubstituted position 2 of the pyridopyrazine core is crucial for activity.[2] The introduction of a substituent at this position, as seen in compound 8a , leads to a significant loss of inhibitory activity.[2] Furthermore, modifications to the substituent at the 7-position of the heteroaromatic moiety influence the potency, with compound 7n exhibiting the most potent inhibition against both cell lines.[2]

Antibacterial Activity

The pyrido[2,3-b]pyrazine scaffold has also been explored for the development of new antibacterial agents. The minimum inhibitory concentrations (MICs) of several derivatives were determined against a panel of bacterial strains.

Compound IDR GroupsS. aureus MIC (mg/mL)B. cereus MIC (mg/mL)E. coli MIC (mg/mL)S. typhi MIC (mg/mL)
1 2,3-dithione0.0780.0780.6251.25
2 Various side chains1.251.2555
3 Various side chains1.252.5>55
4 Various side chains1.250.15>5>5
5 Various side chains1.251.252.52.5

Data sourced from a study on new pyrido[2,3-b]pyrazine derivatives.

The results indicate that the derivative bearing two thiocarbonyl groups (Compound 1 ) exhibits the most significant antibacterial activity, particularly against Gram-positive bacteria. The presence of other side chains on the heterocyclic moiety generally leads to a decrease in biological activity.

Mechanism of Action: Kinase Inhibition

Many heterocyclic compounds, including those with a pyrido[2,3-b]pyrazine core, exert their anticancer effects by inhibiting protein kinases. One key target in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis.

VEGFR-2 Signaling Pathway

Inhibition of the VEGFR-2 signaling pathway is a validated strategy for cancer treatment. The binding of VEGF to its receptor triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates cSrc c-Src VEGFR2->cSrc Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC AKT AKT PI3K->AKT FAK FAK cSrc->FAK Raf Raf PKC->Raf mTOR mTOR AKT->mTOR GeneExp Gene Expression FAK->GeneExp Regulates MEK MEK Raf->MEK mTOR->GeneExp Regulates ERK ERK1/2 MEK->ERK ERK->GeneExp Regulates Proliferation Proliferation GeneExp->Proliferation Survival Survival GeneExp->Survival Migration Migration GeneExp->Migration

Fig. 2: Simplified VEGFR-2 signaling pathway.
Experimental Protocols

Protocol 3: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This assay quantifies the inhibitory activity of test compounds on recombinant human VEGFR-2 kinase by measuring the amount of ATP remaining after the kinase reaction.

  • Principle: A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Materials:

    • Recombinant Human VEGFR-2

    • Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)

    • Kinase Buffer

    • ATP

    • Test Compound (dissolved in DMSO)

    • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

    • White 96-well assay plates

  • Procedure:

    • Preparation: Prepare serial dilutions of the test compound in kinase buffer. Prepare a master mix containing kinase buffer, ATP, and the kinase substrate.

    • Kinase Reaction:

      • Add the master mix to the wells of a 96-well plate.

      • Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and blank (no enzyme) controls.

      • Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

      • Incubate the plate at a specified temperature for a set period (e.g., 30-60 minutes).

    • Detection:

      • Stop the kinase reaction and deplete the remaining ATP by adding the ATP detection reagent.

      • Incubate at room temperature to stabilize the luminescent signal.

      • Measure luminescence using a microplate reader.

    • Data Analysis:

      • Subtract the background luminescence (blank wells).

      • Calculate the percent inhibition for each compound concentration relative to the positive control.

      • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of compounds with potent anticancer and antibacterial activities. The structure-activity relationship studies highlighted herein provide a foundation for the rational design of more effective and selective inhibitors. Further exploration of this chemical space, particularly in the context of kinase inhibition, holds significant promise for the discovery of next-generation targeted therapies.

References

An In-depth Technical Guide to the Safe Handling of 6-Bromopyrido[2,3-B]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Bromopyrido[2,3-b]pyrazine (CAS No. 1204298-53-2), a key building block in medicinal chemistry and organic synthesis. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification Hazard Statement Pictogram
Skin Irritation (Category 2)H315: Causes skin irritation.[1][2]
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation.[1]
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.[1]
alt text

Signal Word: Warning[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Property Value
Molecular Formula C₇H₄BrN₃[1]
Molecular Weight 210.03 g/mol [1]
CAS Number 1204298-53-2[1]
Boiling Point 312.8±37.0 °C (Predicted)[1]
Density 1.758±0.06 g/cm³ (Predicted)[1]
pKa -0.99±0.30 (Predicted)[1]
Storage Temperature Inert atmosphere, Store in freezer, under -20°C[1]
HS Code 2933998090[1]

Safe Handling and Storage Protocols

Engineering Controls
  • Ventilation: Handle in a well-ventilated place.[3] Use of a certified chemical fume hood is mandatory for all procedures involving this compound.

  • Emergency Equipment: Ensure that emergency exits and a risk-elimination area are readily accessible.[3] An eyewash station and safety shower must be in close proximity to the handling area.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is required:

Protection Type Specification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.[3]
Skin Protection Wear chemical-impermeable gloves (e.g., nitrile, neoprene).[3] A lab coat or chemical-resistant apron must be worn.
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4]
Handling Procedures
  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Use non-sparking tools to prevent electrostatic discharge.[3]

  • Wash hands thoroughly after handling.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Store away from incompatible materials and foodstuff containers.[3]

  • Recommended storage is in a freezer at temperatures below -20°C under an inert atmosphere.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates a standardized workflow for handling this compound in a laboratory setting.

A Preparation & Pre-Handling B Don Personal Protective Equipment (PPE) A->B Assess Risks C Weighing & Dispensing (in fume hood) B->C Enter Lab D Reaction Setup & Execution (in fume hood) C->D Transfer Compound E Work-up & Purification (in fume hood) D->E Monitor Reaction F Waste Disposal (Segregated) E->F Isolate Product G Decontamination of Glassware & Work Area F->G Segregate Waste H Doffing & Disposal of PPE G->H Clean Up I Hand Washing H->I Exit Lab

Caption: Safe handling workflow for this compound.

First Aid Measures

In the event of exposure, follow these first aid procedures and seek immediate medical attention.

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[4]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to safe areas. Avoid dust formation and contact with the substance. Use appropriate personal protective equipment.[3][4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[3][4]

  • Containment and Cleaning: Collect and arrange disposal without creating dust. Use spark-proof tools and explosion-proof equipment.[3] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]

Firefighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: No data available.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3][4]

Toxicological Information

Detailed toxicological properties of this compound have not been fully investigated. The available GHS classification indicates that it is an irritant to the skin, eyes, and respiratory system. All handling should be performed with the assumption that the compound is toxic.

This technical guide is intended to provide a framework for the safe handling of this compound. It is the responsibility of the user to conduct a thorough risk assessment for their specific experimental conditions and to implement all necessary safety precautions. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromopyrido[2,3-B]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif found in numerous compounds with significant pharmacological activities, making it a key target in medicinal chemistry and drug discovery.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures which are prevalent in pharmaceutical agents.[3][4] This application note provides a detailed protocol for the Suzuki coupling of 6-Bromopyrido[2,3-B]pyrazine with various boronic acids, a crucial step in the synthesis of novel derivatives for potential therapeutic applications.

The successful execution of Suzuki coupling with heteroaryl halides like this compound requires careful optimization of reaction parameters. The presence of nitrogen atoms in the heterocyclic core can influence the catalytic cycle, potentially by coordinating with the palladium catalyst.[5] Therefore, the choice of catalyst, ligand, base, and solvent system is critical to achieving high yields and minimizing side reactions.[3]

General Reaction Scheme

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involves the coupling of this compound with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.

G cluster_reagents Reagents cluster_conditions Conditions cluster_product Product R1_X This compound plus1 + R2_B R-B(OH)2 (Aryl/Heteroaryl Boronic Acid) catalyst Pd Catalyst Base Solvent R2_B->catalyst product 6-Aryl/Heteroaryl-pyrido[2,3-B]pyrazine catalyst->product

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Key Reaction Parameters and Optimization

The efficiency of the Suzuki coupling is dependent on the careful selection of the following components:

  • Palladium Catalyst: While Pd(PPh₃)₄ can be effective, modern catalysts often provide better results for heteroaryl halides.[3][6] Buchwald's palladacycle precatalysts, in combination with specific ligands, are highly active for challenging couplings.[7]

  • Ligand: For electron-rich substrates, bulky and electron-rich phosphine ligands such as SPhos and XPhos are often more effective.[5]

  • Base: The base is crucial for the transmetalation step.[8] Common inorganic bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[3] The choice of base can significantly impact the reaction yield.[9]

  • Solvent System: A variety of solvents can be used, often in combination with water. Common solvents include 1,4-dioxane, toluene, and dimethylformamide (DMF).[10][11] The solvent system should be degassed to prevent oxidation of the catalyst.[5]

Tabulated Reaction Conditions

The following table summarizes typical conditions for Suzuki coupling reactions involving similar heteroaryl bromides. These conditions can serve as a starting point for the optimization of reactions with this compound.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)A common starting point, though other catalysts may be more effective.[6]
PdCl₂(dppf) (2-5 mol%)Often used for a wide range of Suzuki couplings.[4][5]
Pd₂(dba)₃ with a ligandRequires a phosphine ligand for catalytic activity.[8]
Ligand (if applicable) SPhos, XPhosBulky, electron-rich ligands are often effective for heteroaryl substrates.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)The choice of base can be critical and may require screening.[3][9]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFSolvents should be degassed prior to use.[5][10]
Temperature 80-110 °CHigher temperatures may be required for less reactive substrates.[3]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation.[5]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

  • Solvents for work-up (e.g., Ethyl Acetate)

  • Brine, Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the corresponding boronic acid (1.2 eq.), and the base (2.5 eq.).

  • Evacuation and Backfilling: Seal the flask and evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 5:1 ratio of organic solvent to water) via syringe. The typical concentration is 0.1-0.5 M.[3]

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (e.g., 90-100 °C).[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[3]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[3]

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-substituted-pyrido[2,3-b]pyrazine product.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd RPdX R1-Pd(II)Ln-X OxAdd->RPdX Transmetal Transmetalation RPdX->Transmetal R1PdR2 R1-Pd(II)Ln-R2 Transmetal->R1PdR2 RedElim Reductive Elimination R1PdR2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product R1X R1-X (this compound) R1X->OxAdd R2B R2-B(OH)2 R2B->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow start Combine Reactants and Base in a Dry Flask inert Evacuate and Backfill with Inert Gas (3x) start->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat and Stir Reaction Mixture solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purify by Column Chromatography workup->purify product Obtain Pure Product purify->product

Caption: A standard experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Side Reactions

Common challenges in Suzuki coupling reactions with heteroaryl halides include:

  • Protodeboronation: The hydrolysis of the boronic acid starting material. This can be minimized by using fresh boronic acids or more stable boronate esters and keeping reaction times as short as possible.[5]

  • Dehalogenation: The replacement of the bromo group with a hydrogen atom. Screening different bases and solvents can help mitigate this side reaction.[5]

  • Homocoupling: The self-coupling of the boronic acid. This is often caused by the presence of oxygen and can be minimized by thoroughly degassing solvents and maintaining an inert atmosphere.[5]

  • Catalyst Inhibition: The nitrogen atoms in the pyrido[2,3-b]pyrazine ring can coordinate with the palladium catalyst, leading to inhibition. The use of bulky, electron-rich ligands can often overcome this issue.[5]

By carefully considering these parameters and following the outlined protocols, researchers can successfully synthesize a wide range of 6-substituted-pyrido[2,3-b]pyrazine derivatives for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyrido[2,3-B]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful execution of the Buchwald-Hartwig amination reaction on 6-Bromopyrido[2,3-B]pyrazine. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of a diverse range of 6-amino-substituted pyrido[2,3-b]pyrazine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The pyrido[2,3-b]pyrazine core is a significant heterocyclic motif found in numerous biologically active compounds. The ability to introduce a variety of amino substituents at the 6-position via C-N bond formation is crucial for the development of new pharmaceutical candidates and functional materials. The Buchwald-Hartwig amination has emerged as a versatile and efficient method for achieving this transformation, offering broad substrate scope and functional group tolerance under relatively mild conditions.[1][2]

The reaction involves the palladium-catalyzed coupling of an aryl or heteroaryl halide (in this case, this compound) with a primary or secondary amine in the presence of a suitable base and a phosphine ligand. The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and purity of the desired product.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired 6-amino-pyrido[2,3-b]pyrazine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation

Table 1: Typical Reaction Components for Buchwald-Hartwig Amination

ComponentExamplesTypical Concentration/Loading
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂1-5 mol%
Ligand XPhos, SPhos, RuPhos, BINAP, Xantphos, dppf1.2 - 2 equivalents relative to Pd
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄1.2 - 2.0 equivalents
Solvent Toluene, Dioxane, THF, DMFAnhydrous
Temperature 80 - 110 °C-
Reaction Time 2 - 24 hours-

Table 2: Representative Examples of Buchwald-Hartwig Amination of Bromo-N-heterocycles

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Cyclohexane-1,2-diamine[Pd₂(dba)₃]/ (±)-BINAPNaOtBuToluene80460[3]
Volatile Primary/Secondary AminesPd(OAc)₂ / dpppNaOtBuToluene80-55-98[2]
AnilinePd₂(dba)₃ / XPhosKOtBuToluene902>95 (conversion)
MorpholinePd₂(dba)₃ / XPhosKOtBuToluene90-High
BenzylaminePd₂(dba)₃ / XPhosKOtBuToluene90-High

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound. The specific conditions, particularly the choice of ligand and base, may require optimization for different amine substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% XPhos).

  • Reagent Addition: Add the base (e.g., 1.4 equivalents of NaOtBu), followed by this compound (1.0 equivalent).

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.1-0.2 M) and finally the amine (1.2 equivalents).

  • Reaction Execution: Seal the Schlenk flask and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 6-amino-pyrido[2,3-b]pyrazine derivative.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Schlenk Flask prep2 Inert Atmosphere (Ar/N2) prep1->prep2 reagent1 Pd Precatalyst & Ligand prep2->reagent1 reagent2 Base reagent1->reagent2 reagent3 This compound reagent2->reagent3 reagent4 Anhydrous Solvent reagent3->reagent4 reagent5 Amine reagent4->reagent5 reaction1 Heating & Stirring reagent5->reaction1 reaction2 Monitoring (TLC/LC-MS) reaction1->reaction2 workup1 Cooling & Quenching reaction2->workup1 workup2 Extraction workup1->workup2 workup3 Drying & Concentration workup2->workup3 workup4 Column Chromatography workup3->workup4 product Final Product workup4->product

Caption: General workflow for the Buchwald-Hartwig amination.

catalytic_cycle pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(Br)L_n] pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)(HNR'R'')L_n]Br oa_complex->amine_complex Amine Coordination amido_complex [Ar-Pd(II)(NR'R'')L_n] amido_complex->pd0 Reductive Elimination base_h Base-H+ product Ar-NR'R'' amine_complex->amido_complex Deprotonation reactant1 Ar-Br reactant2 HNR'R'' base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Synthesis of Novel Antiviral Agents Using 6-Bromopyrido[2,3-B]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel antiviral agents derived from the 6-Bromopyrido[2,3-B]pyrazine scaffold. The primary focus is on the development of potent inhibitors of human cytomegalovirus (HCMV), a significant pathogen, particularly in immunocompromised individuals.

Introduction

The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1] Recent research has highlighted its potential in the development of non-nucleoside inhibitors of viral polymerases, offering a promising avenue for the discovery of new antiviral therapeutics.[2][3] This document outlines the synthetic route to a series of 2-substituted pyrido[2,3-b]pyrazine analogs, their in vitro antiviral activity against HCMV, and their corresponding cytotoxicity.

Data Presentation

The following table summarizes the antiviral activity and cytotoxicity of a series of synthesized 2-substituted pyrido[2,3-b]pyrazine derivatives. These compounds have been evaluated for their ability to inhibit HCMV replication and their effect on host cell viability.

Table 1: Antiviral Activity and Cytotoxicity of 2-Substituted Pyrido[2,3-b]pyrazine Derivatives against HCMV

Compound IDR Group at 2-positionHCMV EC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)
1 Methoxy0.85> 40> 47
2 2-Oxopyrrolidinyl0.42> 40> 95
3 2-Oxo-1,3-oxazolidinyl0.38> 40> 105
4 2-Oxoimidazolidinyl0.35> 40> 114
5 (Lead) 1-(2-amino-2-oxoethyl)-2-oxoimidazolidinyl0.33 > 40 > 121
Ganciclovir (Reference)2.5> 100> 40

Data extracted from a study on novel pyrido[2,3-b]pyrazine human cytomegalovirus polymerase inhibitors.[2]

Experimental Protocols

The following protocols describe the key experimental procedures for the synthesis and evaluation of the antiviral agents.

Protocol 1: Synthesis of this compound (Core Scaffold)

This protocol describes a potential synthetic route to the core scaffold, this compound, starting from commercially available 5-bromo-2,3-diaminopyridine.

Materials:

  • 5-Bromo-2,3-diaminopyridine

  • Oxalyl chloride

  • Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Sodium borohydride (NaBH4)

  • Ethanol

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 7-Bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.

    • To a solution of 5-bromo-2,3-diaminopyridine (1 equivalent) in anhydrous dioxane, add oxalyl chloride (1.1 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Remove the solvent under reduced pressure.

    • Wash the resulting solid with diethyl ether and dry to obtain 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.

  • Step 2: Reduction to this compound.

    • Suspend 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (1 equivalent) in anhydrous toluene.

    • Add sodium borohydride (4 equivalents) portion-wise at room temperature.

    • Reflux the mixture for 6 hours.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling for Derivatization at the 6-Position

This protocol provides a general method for introducing various aryl or heteroaryl groups at the 6-position of the pyridopyrazine core via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2, 0.05 equivalents)

  • Triphenylphosphine (PPh3, 0.1 equivalents)

  • Potassium carbonate (K2CO3, 2 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), Pd(OAc)2 (0.05 equivalents), PPh3 (0.1 equivalents), and K2CO3 (2 equivalents).

  • Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen).

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture at 90 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 6-substituted pyrido[2,3-b]pyrazine derivative.

Protocol 3: In Vitro Antiviral Activity Assay (HCMV)

This protocol outlines a general method for determining the 50% effective concentration (EC50) of the synthesized compounds against human cytomegalovirus.

Materials:

  • Human foreskin fibroblasts (HFFs)

  • HCMV (e.g., AD169 strain)

  • Synthesized compounds

  • Ganciclovir (positive control)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Plaque reduction assay reagents

Procedure:

  • Seed HFFs in 24-well plates and grow to confluence.

  • Prepare serial dilutions of the synthesized compounds and the ganciclovir control in cell culture medium.

  • Infect the HFF monolayers with HCMV at a specified multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compounds.

  • Incubate the plates at 37 °C in a 5% CO2 incubator for 7-10 days until viral plaques are visible in the untreated control wells.

  • Fix and stain the cells (e.g., with crystal violet).

  • Count the number of plaques in each well.

  • Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Visualizations

Signaling Pathway: Inhibition of HCMV DNA Polymerase

The primary mechanism of action for this class of compounds is the inhibition of the HCMV DNA polymerase (UL54), a key enzyme in the viral replication cycle. By targeting this enzyme, the compounds prevent the synthesis of new viral genomes, thereby halting the propagation of the virus.

HCMV DNA Polymerase Inhibition Viral_Entry HCMV Entry Uncoating Uncoating & Nuclear Translocation Viral_Entry->Uncoating IE_Expression Immediate-Early Gene Expression Uncoating->IE_Expression E_Expression Early Gene Expression (incl. DNA Polymerase) IE_Expression->E_Expression DNA_Replication Viral DNA Replication E_Expression->DNA_Replication Polymerase HCMV DNA Polymerase (UL54) E_Expression->Polymerase L_Expression Late Gene Expression DNA_Replication->L_Expression Assembly Virion Assembly L_Expression->Assembly Egress Egress Assembly->Egress Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->Polymerase Polymerase->DNA_Replication Antiviral Drug Discovery Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start This compound (Starting Material) Derivatization Chemical Derivatization (e.g., Suzuki Coupling) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Compound_Library Library of Novel Pyrido[2,3-b]pyrazines Purification->Compound_Library Antiviral_Screening In Vitro Antiviral Assay (e.g., Plaque Reduction) Compound_Library->Antiviral_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CCK-8) Compound_Library->Cytotoxicity_Assay Data_Analysis Data Analysis (EC50, CC50, SI) Antiviral_Screening->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Derivatization Iterative Design Lead_Compound Identification of Lead Compound(s) SAR_Analysis->Lead_Compound

References

Application of 6-Bromopyrido[2,3-b]pyrazine in Nonlinear Optical Materials: A Comprehensive Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on research conducted on derivatives of the pyrido[2,3-b]pyrazine core structure. Direct experimental data on the nonlinear optical (NLO) properties of 6-Bromopyrido[2,3-b]pyrazine specifically were not prominently available in the reviewed literature. The information presented herein extrapolates the potential of this compound based on the promising NLO characteristics of its analogues.

Application Notes

The pyrido[2,3-b]pyrazine scaffold is emerging as a significant platform for the development of advanced nonlinear optical (NLO) materials.[1][2][3] These materials are crucial for a range of technological applications, including optical switching, data storage, and frequency conversion. The inherent electron-deficient nature of the pyrazine ring system, combined with the extended π-conjugation, provides a robust framework for engineering molecules with large hyperpolarizabilities, a key determinant of NLO activity.

Recent computational studies, primarily using Density Functional Theory (DFT), have demonstrated that derivatives of pyrido[2,3-b]pyrazine exhibit substantial first and second hyperpolarizabilities (β and γ).[1][2][3] These studies highlight that the strategic addition of electron-donating and electron-accepting groups to the core structure can significantly enhance the intramolecular charge transfer (ICT) characteristics, thereby boosting the NLO response. For instance, research on indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives showed that modifications to the peripheral aromatic groups lead to a remarkable NLO response, indicating the high potential of this class of compounds in NLO technologies.[1][2][3]

The this compound molecule is a particularly interesting starting point for NLO material synthesis. The bromo-substituent can serve as a versatile synthetic handle for introducing various functional groups through cross-coupling reactions. This allows for the systematic tuning of the electronic and optical properties of the molecule. By attaching strong donor groups, a potent donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architecture can be established, which is a well-established strategy for maximizing NLO effects.

The computational prediction of NLO properties plays a crucial role in guiding the synthesis of new materials.[4] DFT calculations at levels of theory such as B3LYP/6-31G(d,p) have been effectively used to calculate properties like dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities.[1][2][3] These theoretical investigations allow for the pre-screening of candidate molecules and the rational design of materials with optimized NLO characteristics.

Quantitative Data Presentation

The following table summarizes the computationally predicted NLO properties of several indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives, as reported in the literature. These values serve as a benchmark for the potential NLO performance of materials based on the pyrido[2,3-b]pyrazine core.

CompoundDipole Moment (μ) (Debye)Average Polarizability <α> (x 10⁻²³ esu)First Hyperpolarizability (β_tot) (x 10⁻³⁰ esu)Second Hyperpolarizability <γ> (x 10⁻³⁵ esu)
Derivative 7 Not Reported3.9015.66.63

Data sourced from DFT computations at the B3LYP/6-31G(d,p) level of theory.[1][2][3] It is noteworthy that compound 7, which possesses a methoxy-substituted aromatic group, exhibited the highest NLO response among the studied derivatives.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of Pyrido[2,3-b]pyrazine-Based NLO Materials (General Multicomponent Method)

This protocol is a generalized procedure based on the synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives.[3][5][6]

Objective: To synthesize a pyrido[2,3-b]pyrazine derivative with potential NLO properties.

Materials:

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • 1,3-Indanedione

  • 2-Aminopyrazine

  • p-Toluenesulfonic acid (p-TSA) (20 mol%)

  • Ethanol

  • Ethyl acetate

  • Petroleum ether

  • Standard reflux apparatus

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), and 2-aminopyrazine (0.684 mmol).

  • Add 10 mL of ethanol to the flask, followed by the catalyst, p-TSA (20 mol%).

  • Heat the reaction mixture to reflux and stir for approximately 8-9 hours.

  • Monitor the reaction progress using TLC with a solvent system of 70% petroleum ether and 30% ethyl acetate.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated product by filtration.

  • Recrystallize the crude product from ethyl acetate to obtain the pure compound.

  • Dry the final product under vacuum overnight at room temperature.

  • Characterize the synthesized compound using spectroscopic techniques such as NMR and FT-IR.

Protocol 2: Computational Prediction of NLO Properties

This protocol outlines the steps for the theoretical calculation of NLO properties based on methodologies reported in the literature.[1][2][3]

Objective: To computationally evaluate the NLO properties of a designed pyrido[2,3-b]pyrazine derivative.

Software:

  • Gaussian 09 or a similar quantum chemistry software package.

Methodology:

  • Molecular Geometry Optimization:

    • Construct the 3D structure of the target molecule.

    • Perform geometry optimization using DFT with the B3LYP functional and the 6-31G(d,p) basis set.

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

  • NLO Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to determine the electronic properties.

    • Calculate the dipole moment (μ), the static average polarizability (<α>), the first hyperpolarizability (β_tot), and the second hyperpolarizability (<γ>).

    • These properties are typically calculated as part of the output of a frequency calculation or can be requested specifically in the calculation input file.

  • Data Analysis:

    • Extract the calculated values for μ, <α>, β_tot, and <γ> from the output file.

    • Compare the calculated values with those of known NLO materials (e.g., urea) to benchmark the performance of the designed molecule.

    • Analyze the frontier molecular orbitals (HOMO-LUMO) to understand the intramolecular charge transfer characteristics.

Visualizations

G cluster_0 Molecular Design for Enhanced NLO Properties Donor Electron Donating Group (e.g., -OCH3, -N(CH3)2) PiBridge π-Conjugated Bridge Donor->PiBridge Increases electron density Acceptor Pyrido[2,3-b]pyrazine Core (Acceptor) PiBridge->Acceptor Facilitates charge transfer NLO Enhanced NLO Response (Large β) Acceptor->NLO Leads to

Caption: Structure-property relationship in D-π-A type pyrido[2,3-b]pyrazine NLO materials.

G cluster_1 Computational Workflow for NLO Property Prediction Start Propose Molecular Structure Opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Verify minimum energy NLO_Calc Calculate NLO Properties (μ, α, β, γ) Freq->NLO_Calc Analysis Analyze Results (Compare to benchmarks, Study FMOs) NLO_Calc->Analysis End Synthesize Promising Candidates Analysis->End

Caption: Workflow for the computational prediction of nonlinear optical properties.

References

Application Notes and Protocols for the Synthesis of 2-Substituted Pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-substituted pyrido[2,3-b]pyrazines, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The protocols outlined below offer versatile strategies for accessing a range of derivatives, including a general approach via a key 2-chloro intermediate and a multicomponent reaction for specific fused systems.

General Synthesis Strategy via 2-Chloropyrido[2,3-b]pyrazine

A flexible and widely applicable method for preparing diverse 2-substituted pyrido[2,3-b]pyrazines involves a three-step sequence: 1) construction of the core heterocyclic system to form pyrido[2,3-b]pyrazin-2(1H)-one, 2) chlorination to the versatile 2-chloropyrido[2,3-b]pyrazine intermediate, and 3) subsequent functionalization via palladium-catalyzed cross-coupling reactions.

Synthesis_Workflow A 2,3-Diaminopyridine + Ethyl Glyoxalate B Pyrido[2,3-b]pyrazin-2(1H)-one A->B Condensation C 2-Chloropyrido[2,3-b]pyrazine B->C Chlorination (POCl3) D 2-Aryl-pyrido[2,3-b]pyrazines C->D Suzuki Coupling (ArB(OH)2, Pd catalyst) E 2-Amino-pyrido[2,3-b]pyrazines C->E Buchwald-Hartwig (R2NH, Pd catalyst)

Caption: General synthetic workflow for 2-substituted pyrido[2,3-b]pyrazines.

Protocol 1: Synthesis of Pyrido[2,3-b]pyrazin-2(1H)-one

This protocol describes the initial ring-forming reaction to create the core pyrido[2,3-b]pyrazine structure.

Materials:

  • 2,3-Diaminopyridine

  • Ethyl glyoxalate (50% solution in toluene or as the hydrate)

  • Ethanol

  • Sodium ethoxide solution (21% in ethanol)

  • Hydrochloric acid (1 M)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 eq.) in ethanol.

  • Add ethyl glyoxalate (1.1 eq.) to the solution and stir at room temperature for 30 minutes.

  • Add sodium ethoxide solution (1.2 eq.) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with 1 M hydrochloric acid until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield pyrido[2,3-b]pyrazin-2(1H)-one.

Starting MaterialsProductSolventReaction TimeTypical Yield
2,3-Diaminopyridine, Ethyl GlyoxalatePyrido[2,3-b]pyrazin-2(1H)-oneEthanol4-6 h75-85%
Protocol 2: Synthesis of 2-Chloropyrido[2,3-b]pyrazine

This protocol details the conversion of the 2-hydroxy group to a chloro group, a key transformation for subsequent cross-coupling reactions.[1]

Materials:

  • Pyrido[2,3-b]pyrazin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Teflon-lined stainless steel reactor or a round-bottom flask with a reflux condenser under an inert atmosphere

  • Ice water, Sodium carbonate solution (saturated)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a suitable reaction vessel, add pyrido[2,3-b]pyrazin-2(1H)-one (1.0 eq.) and phosphorus oxychloride (3-5 eq.).

  • Optionally, a catalytic amount of pyridine can be added.

  • Heat the mixture to reflux (around 110 °C) for 2-4 hours.[1] Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Starting MaterialProductReagentReaction TimeTypical Yield
Pyrido[2,3-b]pyrazin-2(1H)-one2-Chloropyrido[2,3-b]pyrazinePOCl₃2-4 h85-95%
Protocol 3: Suzuki Coupling for the Synthesis of 2-Aryl-pyrido[2,3-b]pyrazines

This protocol describes the palladium-catalyzed Suzuki coupling of 2-chloropyrido[2,3-b]pyrazine with various arylboronic acids.

Materials:

  • 2-Chloropyrido[2,3-b]pyrazine

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq.)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene/Water mixture)

  • Schlenk flask or sealed tube, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 2-chloropyrido[2,3-b]pyrazine (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.03-0.05 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C for 8-16 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Aryl HalideBoronic AcidCatalystBaseSolventReaction TimeTypical Yield
2-Chloropyrido[2,3-b]pyrazinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O12 h70-90%
2-Chloropyrido[2,3-b]pyrazine4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O12 h75-95%
Protocol 4: Buchwald-Hartwig Amination for 2-Amino-pyrido[2,3-b]pyrazines

This protocol details the synthesis of 2-amino-substituted pyrido[2,3-b]pyrazines via palladium-catalyzed amination.

Materials:

  • 2-Chloropyrido[2,3-b]pyrazine

  • Amine (primary or secondary, 1.2 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, BINAP, 4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 eq.)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed tube, inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a Schlenk flask.

  • Add 2-chloropyrido[2,3-b]pyrazine (1.0 eq.) and the anhydrous solvent.

  • Add the amine (1.2 eq.) and seal the flask.

  • Heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Aryl HalideAmineCatalyst/LigandBaseSolventReaction TimeTypical Yield
2-Chloropyrido[2,3-b]pyrazineMorpholinePd₂(dba)₃/XantphosNaOt-BuToluene18 h65-85%
2-Chloropyrido[2,3-b]pyrazineAnilinePd₂(dba)₃/BINAPCs₂CO₃Dioxane24 h60-80%

Alternative Strategy: Multicomponent Synthesis of Indeno[2',1':5,6]pyrido[2,3-b]pyrazines

This one-pot reaction provides a rapid and efficient route to a specific class of fused 2-substituted pyrido[2,3-b]pyrazines.[2][3]

MCR_Workflow sub Aromatic Aldehyde + 1,3-Indanedione + 2-Aminopyrazine prod Indeno[2',1':5,6]pyrido[2,3-b]pyrazine sub->prod p-TSA, Ethanol, Reflux

Caption: Multicomponent reaction for fused pyrido[2,3-b]pyrazines.

Protocol 5: One-Pot Synthesis of Indeno[2',1':5,6]pyrido[2,3-b]pyrazines

Materials:

  • Substituted aromatic aldehyde (1.0 eq.)

  • 1,3-Indanedione (1.0 eq.)

  • 2-Aminopyrazine (1.0 eq.)

  • p-Toluenesulfonic acid (p-TSA, 20 mol%)

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 eq.), 1,3-indanedione (1.0 eq.), 2-aminopyrazine (1.0 eq.), and p-TSA (0.2 eq.) in ethanol.[3]

  • Heat the mixture to reflux for approximately 8-10 hours.[3]

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with water and then with cold ethanol.

  • The product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[3]

Aromatic AldehydeProductCatalystSolventReaction TimeTypical Yield
Benzaldehyde5-Phenyl-5,11-dihydro-indeno[2',1':5,6]pyrido[2,3-b]pyrazinep-TSAEthanol9 h82-89%[3]
4-Methoxybenzaldehyde5-(4-Methoxyphenyl)-5,11-dihydro-indeno[2',1':5,6]pyrido[2,3-b]pyrazinep-TSAEthanol9 h82-89%[3]
4-Chlorobenzaldehyde5-(4-Chlorophenyl)-5,11-dihydro-indeno[2',1':5,6]pyrido[2,3-b]pyrazinep-TSAEthanol9 h82-89%[3]

References

Regioselective Synthesis of Pyrido[2,3-b]pyrazine Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[2,3-b]pyrazine core is a significant heterocyclic scaffold found in numerous biologically active compounds, including potential anticancer agents. The synthesis of this ring system, typically through the condensation of pyridinediamines with α-dicarbonyl compounds, often yields a mixture of regioisomers when unsymmetrical dicarbonyls are employed. The differential biological activities of these isomers necessitate a thorough understanding and control of the regioselectivity of the synthesis. This document provides detailed application notes and experimental protocols for the regioselective synthesis of pyrido[2,3-b]pyrazine isomers, focusing on methods to influence isomer ratios, including conventional heating and microwave-assisted techniques.

Introduction

Pyrido[2,3-b]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The core structure is a key pharmacophore in molecules with potential applications in treating erlotinib-resistant tumors and as TRPV1 antagonists for pain management.[1][2] A common and straightforward method for constructing the pyrido[2,3-b]pyrazine ring system is the condensation reaction between a pyridinediamine and an α-dicarbonyl compound.[1][3] However, the use of an unsymmetrical α-dicarbonyl reactant can lead to the formation of two distinct regioisomers, which may exhibit significantly different biological activities.[1][4] Therefore, the development of synthetic strategies that allow for the selective synthesis of a desired isomer is of paramount importance.

This document outlines various synthetic strategies, including the optimization of reaction conditions to achieve higher regioselectivity and the application of microwave-assisted synthesis for rapid and efficient reactions.[1][5] Detailed experimental protocols and tabulated data from key studies are presented to aid researchers in the design and execution of their synthetic routes.

Regioselective Synthesis Strategies

The regioselectivity of the condensation reaction between pyridinediamines and unsymmetrical α-dicarbonyl compounds can be influenced by several factors, including reaction temperature, pH (acidic or basic catalysis), and the choice of solvent.[1][3]

Control of Regioselectivity via Reaction Conditions

Studies have shown that conducting the condensation reaction at low temperatures in acidic solvents can significantly enhance the regioselectivity, favoring the formation of the biologically more active isomer.[1][3]

Table 1: Effect of Reaction Conditions on the Regioselectivity of Pyrido[2,3-b]pyrazine Synthesis

EntrySolventCatalystTemperature (°C)Reaction TimeIsomer Ratio (A:B)Total Yield (%)
1EthanolNoneReflux12 h1:185
2Acetic AcidNone2524 h3:170
3Acetic AcidNone048 h5:165
4Trifluoroacetic AcidNone048 h>10:160
5Ethanolp-TSA (20 mol%)Reflux9 hNot Specified89

Data compiled from studies on the condensation of pyridinediamines with unsymmetrical α-dicarbonyls. Isomer A represents the desired, more biologically active isomer. The specific starting materials may vary between studies.[1][6]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[5][7] In the context of pyrido[2,3-b]pyrazine synthesis, microwave irradiation has been successfully employed to achieve good yields in short reaction times, often without the need for a catalyst or solvent.[5]

Table 2: Microwave-Assisted Synthesis of Pyrido[2,3-b]pyrazines

EntryReactant 1Reactant 2ConditionsReaction TimeYield (%)
12,3-DiaminopyridineBenzilMicrowave, Solvent-free5 min92
22,3-DiaminopyridinePhenylglyoxalMicrowave, Solvent-free3 min88
35-Bromo-2,3-diaminopyridineBenzilMicrowave, Solvent-free7 min90

This table summarizes representative examples of microwave-assisted synthesis of pyrido[2,3-b]pyrazines.[5]

Multicomponent Synthesis

A one-pot, three-component reaction has been developed for the synthesis of substituted pyrido[2,3-b]pyrazine derivatives. This approach involves the reaction of an aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine in the presence of a catalyst, offering a convergent and efficient route to complex molecules.[6][8]

Experimental Protocols

Protocol 1: Regioselective Synthesis of Pyrido[2,3-b]pyrazine Isomers via Condensation Reaction

This protocol is based on the optimization of reaction conditions to favor the formation of a specific regioisomer.[1][3]

Materials:

  • 2,3-Diaminopyridine derivative

  • Unsymmetrical α-dicarbonyl compound (e.g., phenylglyoxal)

  • Acetic acid or Trifluoroacetic acid

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating and cooling capabilities

Procedure:

  • Dissolve the 2,3-diaminopyridine derivative (1.0 eq) in the chosen acidic solvent (e.g., acetic acid or trifluoroacetic acid) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • Slowly add the unsymmetrical α-dicarbonyl compound (1.0 eq) to the cooled solution while stirring.

  • Continue stirring the reaction mixture at the specified temperature for the required duration (e.g., 48 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

  • Characterize the isomers by NMR and mass spectrometry and determine the isomer ratio.

Protocol 2: Microwave-Assisted Synthesis of Pyrido[2,3-b]pyrazines

This protocol describes a rapid and efficient synthesis using microwave irradiation.[5]

Materials:

  • 2,3-Diaminopyridine derivative

  • α-Dicarbonyl compound (symmetrical or unsymmetrical)

  • Microwave reactor

  • Microwave-safe reaction vessel

Procedure:

  • Place the 2,3-diaminopyridine derivative (1.0 eq) and the α-dicarbonyl compound (1.0 eq) in a microwave-safe reaction vessel.

  • If a solvent is used, add the specified solvent to the vessel. For solvent-free reactions, proceed to the next step.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at the specified temperature and time (e.g., 120 °C for 5-10 minutes).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Dissolve the reaction mixture in a suitable solvent (e.g., ethyl acetate) and transfer it to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the product by NMR and mass spectrometry.

Protocol 3: Multicomponent Synthesis of Substituted Pyrido[2,3-b]pyrazines

This protocol outlines a one-pot synthesis of highly substituted pyrido[2,3-b]pyrazines.[6][8]

Materials:

  • Aromatic aldehyde

  • 1,3-Indanedione

  • 2-Aminopyrazine

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol

  • Standard laboratory glassware

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 eq), 1,3-indanedione (1.0 eq), 2-aminopyrazine (1.0 eq), and p-TSA (0.2 eq) in ethanol.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for the specified time (e.g., 9 hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • If necessary, purify the product further by recrystallization.

  • Characterize the final product using spectroscopic techniques.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic strategies for accessing pyrido[2,3-b]pyrazine isomers.

G cluster_0 Regioselective Condensation pyridinediamine Pyridinediamine reaction_cond Reaction Conditions (Temp, Solvent, pH) pyridinediamine->reaction_cond unsym_dicarbonyl Unsymmetrical α-Dicarbonyl unsym_dicarbonyl->reaction_cond isomer_a Regioisomer A reaction_cond->isomer_a Major isomer_b Regioisomer B reaction_cond->isomer_b Minor G cluster_1 Microwave-Assisted Synthesis Workflow start Mix Reactants: Pyridinediamine & α-Dicarbonyl microwave Microwave Irradiation (Solvent or Solvent-free) start->microwave workup Workup & Purification microwave->workup product Pyrido[2,3-b]pyrazine Product workup->product G cluster_2 Multicomponent Synthesis aldehyde Aromatic Aldehyde one_pot One-Pot Reaction (p-TSA, Ethanol, Reflux) aldehyde->one_pot indanedione 1,3-Indanedione indanedione->one_pot aminopyrazine 2-Aminopyrazine aminopyrazine->one_pot final_product Substituted Pyrido[2,3-b]pyrazine one_pot->final_product

References

Application Notes and Protocols for the Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrido[2,3-b]pyrazine derivatives using multicomponent reactions (MCRs). The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including potent kinase inhibitors relevant to cancer therapy. MCRs offer an efficient and atom-economical approach to construct this complex scaffold in a single synthetic operation.

Introduction to Multicomponent Reactions for Pyrido[2,3-b]pyrazine Synthesis

Multicomponent reactions, where three or more reactants combine in a one-pot fashion to form a product that incorporates substantial portions of all the reactants, have emerged as a powerful tool in synthetic and medicinal chemistry. For the synthesis of pyrido[2,3-b]pyrazine derivatives, these reactions provide rapid access to a diverse range of substituted compounds from simple and readily available starting materials. The inherent efficiency of MCRs, minimizing purification steps and reducing solvent waste, aligns with the principles of green chemistry.

This document details a robust three-component reaction for the synthesis of indeno[2',1':5,6]pyrido[2,3-b]pyrazines and a five-component reaction for the preparation of related pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones.

Three-Component Synthesis of Indeno[2',1':5,6]pyrido[2,3-b]pyrazine Derivatives

A widely utilized and efficient MCR for the synthesis of pyrido[2,3-b]pyrazine derivatives involves the condensation of a 1,3-dicarbonyl compound, an aromatic aldehyde, and an aminopyrazine. A notable example is the reaction between indane-1,3-dione, various substituted aromatic aldehydes, and 2-aminopyrazine, catalyzed by p-toluenesulfonic acid (p-TSA) in ethanol. This reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to afford the tetracyclic product.

Experimental Protocol: General Procedure for the Synthesis of Indeno[2',1':5,6]pyrido[2,3-b]pyrazine Derivatives (4-7)[1][2]

Materials:

  • Substituted aromatic aldehyde (0.684 mmol, 1.0 equiv)

  • Indane-1,3-dione (0.1 g, 0.684 mmol, 1.0 equiv)

  • 2-Aminopyrazine (0.065 g, 0.684 mmol, 1.0 equiv)

  • p-Toluenesulfonic acid (p-TSA) (0.023 g, 0.137 mmol, 20 mol%)

  • Ethanol (10 mL)

  • Round bottom flask equipped with a magnetic stirrer and reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Petroleum ether and Ethyl acetate for TLC analysis

  • Filtration apparatus

  • Deionized water

  • Cold ethanol

  • Ethyl acetate for recrystallization

  • Vacuum oven

Procedure:

  • To a round bottom flask, add the substituted aromatic aldehyde (0.684 mmol), indane-1,3-dione (0.1 g, 0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-TSA (20 mol%).

  • Add 10 mL of ethanol to the flask and place a magnetic stirrer inside.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC using a solvent system of 70% petroleum ether and 30% ethyl acetate. The reaction is typically complete after approximately 8-9 hours.[1]

  • Once the reaction is complete, allow the solution to cool gradually to room temperature.

  • Yellowish solid precipitates of the desired product will form.

  • Collect the precipitate by filtration and wash it with deionized water and then with cold ethanol.

  • Recrystallize the crude product from ethyl acetate to obtain the pure heterocyclic compound.

  • Dry the purified product under vacuum overnight at room temperature.

Data Presentation: Yields of Synthesized Indeno[2',1':5,6]pyrido[2,3-b]pyrazine Derivatives[1]
CompoundAr-SubstituentYield (%)
4 4-Br85
5 4-Cl82
6 4-NO₂84
7 4-OCH₃89
Characterization Data of Synthesized Compounds[1][3]

The synthesized compounds were characterized by spectral techniques such as NMR and FT-IR.

General Characterization:

  • FT-IR: The spectra typically show characteristic peaks for aromatic C-H stretching, C=N, and C=C bonds.

  • ¹H NMR: The proton NMR spectra in DMSO-d₆ show characteristic signals for the aromatic protons.

  • ¹³C NMR: The carbon NMR spectra confirm the presence of the fused aromatic ring system.

Five-Component Synthesis of Pyrazolo-[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones

This multicomponent reaction provides access to a related class of fused heterocyclic systems. The one-pot synthesis involves the reaction of hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, an aromatic aldehyde, and ammonium acetate in water, catalyzed by nano-ZnO.[2]

Experimental Protocol: General Procedure for the Five-Component Synthesis[4]

Materials:

  • Hydrazine hydrate (1.1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • 1,3-Dimethyl barbituric acid (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Ammonium acetate (1.2 mmol)

  • Nano-ZnO (0.04 g)

  • Water (5 mL)

  • Dichloromethane (CH₂Cl₂) for recrystallization

Procedure:

  • To a round bottom flask, add ethyl acetoacetate (1 mmol).

  • Slowly add hydrazine hydrate (1.1 mmol) dropwise to the ethyl acetoacetate.

  • Add 1,3-dimethyl barbituric acid (1 mmol), ammonium acetate (1.2 mmol), the aromatic aldehyde (1 mmol), and nano-ZnO (0.04 g) to the reaction mixture.

  • Add 5 mL of water and heat the mixture at reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitate by filtration.

  • Recrystallize the solid product from dichloromethane to afford the pure pyrazolo-[4′,3′:5,6]pyrido[2,3-d]pyrimidine-dione.

Biological Applications and Signaling Pathways

Pyrido[2,3-b]pyrazine derivatives have garnered significant interest in drug discovery due to their potent inhibitory activity against various protein kinases implicated in cancer.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Certain pyrido[2,3-b]pyrazine derivatives have shown promise as antitumor agents, particularly against non-small cell lung cancer (NSCLC) that has developed resistance to first-generation EGFR inhibitors like erlotinib. This resistance is often mediated by a secondary mutation in the EGFR kinase domain, T790M. Novel pyrido[2,3-b]pyrazines have been developed that can overcome this resistance, showing activity against both erlotinib-sensitive and erlotinib-resistant cell lines.[3]

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and inhibition by pyrido[2,3-b]pyrazine derivatives.

Inhibition of PI3K/mTOR Signaling Pathway

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of PI3K isozymes and mTOR kinase, making them attractive candidates for cancer therapy.[1][4]

PI3K_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/mTOR signaling pathway and its inhibition.

Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling

The fibroblast growth factor receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. Pyrrolo[2,3-b]pyrazine derivatives, a class of compounds structurally related to pyrido[2,3-b]pyrazines, have been identified as potent and selective FGFR inhibitors.[5][6][7]

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization GRB2 GRB2/SOS FGFR->GRB2 Activation PI3K PI3K FGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrido[2,3-b]pyrazine Analog Inhibitor Inhibitor->FGFR Inhibition of Kinase Domain

Caption: FGFR signaling pathway and inhibition by pyrido[2,3-b]pyrazine analogs.

Experimental Workflow

The general workflow for the synthesis and evaluation of pyrido[2,3-b]pyrazine derivatives is outlined below.

Experimental_Workflow Start Starting Materials (Aldehyde, Dicarbonyl, Aminopyrazine) MCR Multicomponent Reaction Start->MCR Purification Purification (Filtration, Recrystallization) MCR->Purification Characterization Structural Characterization (NMR, FT-IR, Mass Spec) Purification->Characterization Biological_Screening Biological Activity Screening (e.g., Kinase Assays, Cell Viability) Characterization->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization

Caption: General experimental workflow for MCR synthesis and evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromopyrido[2,3-B]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Bromopyrido[2,3-B]pyrazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing the pyrido[2,3-b]pyrazine core is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[1] For this compound, this typically involves the reaction of 5-bromo-2,3-diaminopyridine with a suitable 1,2-dicarbonyl compound like glyoxal or its derivatives.

Q2: What are the critical factors affecting the yield of the synthesis?

Several factors can significantly impact the yield of this compound synthesis. These include the purity of starting materials, reaction temperature, choice of solvent, catalyst, and reaction time. Optimization of these parameters is crucial for achieving high yields.

Q3: How can I minimize the formation of side products?

Side reactions are a common cause of low yields. Common side products can include regioisomers if an unsymmetrical dicarbonyl compound is used. To minimize their formation, controlling the reaction temperature and using a suitable catalyst to enhance regioselectivity is important. Additionally, ensuring an inert atmosphere (e.g., using nitrogen or argon) can prevent oxidation of starting materials and intermediates.

Q4: What are the recommended purification methods for this compound?

The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent like ethanol or ethyl acetate can yield highly pure product.[2] For removing closely related impurities, silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate) is effective.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect solvent. 4. Catalyst inefficiency or absence. 5. Degradation of starting materials or product.1. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). 2. Optimize the reaction temperature. Some reactions benefit from heating (reflux), while others require lower temperatures to prevent side reactions. 3. Screen different solvents. Ethanol is commonly used, but other solvents like methanol or DMF might improve solubility and reaction rates.[2] 4. If using a catalyst (e.g., p-TSA), ensure it is fresh and used in the correct molar percentage (e.g., 20 mol%).[1] 5. Ensure starting materials are pure and handle them under an inert atmosphere if they are sensitive to air or moisture.
Formation of Multiple Products (Isomers) 1. Use of an unsymmetrical 1,2-dicarbonyl compound. 2. Lack of regioselective control.1. If possible, use a symmetrical dicarbonyl compound like glyoxal. 2. To improve regioselectivity, conduct the reaction at a lower temperature in an acidic solvent like acetic acid or trifluoroacetic acid.
Product is a Dark, Tarry Substance 1. Polymerization of starting materials or intermediates. 2. Reaction temperature is too high. 3. Presence of oxygen.1. Lower the reaction temperature. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). 3. Use purified starting materials to avoid catalytic impurities that might promote polymerization.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent. 2. Impurities co-elute with the product during chromatography.1. After the reaction, cool the mixture to induce precipitation and collect the solid by filtration. Wash with a cold, non-polar solvent.[2] 2. Optimize the eluent system for column chromatography. A gradient elution might be necessary to separate the desired product from impurities.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes different reaction conditions for the synthesis of pyrido[2,3-b]pyrazine derivatives, which can be adapted for the synthesis of this compound.

Starting Materials Catalyst Solvent Temperature Time Yield Reference
5-bromo-2,3-diaminopyridine, Oxalic acidHCl (1N)Water85 °C (reflux)6 h92% (for 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione)Not explicitly stated, but inferred from similar syntheses.
Substituted aromatic aldehyde, 1,3-indanedione, 2-aminopyrazine20 mol% p-TSAEthanolReflux8 h82-89%[1]
7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, Ethyl 2-bromoacetateK₂CO₃, TBABDMFRoom Temp.6 h85% (for the N-alkylated derivative)[2]

Experimental Protocols

Protocol 1: Synthesis of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (A precursor for some this compound derivatives)

This protocol is adapted from a similar synthesis and provides a route to a key intermediate.

  • To a solution of oxalic acid (1.25 equivalents) in 1N HCl, gradually add 5-bromo-2,3-diaminopyridine (1 equivalent) with magnetic stirring.

  • Heat the mixture to reflux at 85 °C for 6 hours.

  • After cooling the reaction mixture, the precipitated solid is filtered off.

  • Wash the solid several times with distilled water and then dry to obtain the product.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Combine 5-bromo-2,3-diaminopyridine and a 1,2-dicarbonyl compound in a suitable solvent start->reactants add_catalyst Add catalyst (e.g., p-TSA) reactants->add_catalyst heat Heat to reflux and monitor by TLC add_catalyst->heat cool Cool reaction mixture to precipitate product heat->cool filter_wash Filter and wash the solid cool->filter_wash purify Purify by recrystallization or column chromatography filter_wash->purify end Obtain pure this compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield? incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn suboptimal_cond Suboptimal Conditions low_yield->suboptimal_cond side_reactions Side Reactions low_yield->side_reactions extend_time Increase Reaction Time incomplete_rxn->extend_time optimize_temp Optimize Temperature suboptimal_cond->optimize_temp screen_solvents Screen Solvents/Catalysts suboptimal_cond->screen_solvents control_temp Control Temperature side_reactions->control_temp use_acidic_solvent Use Acidic Solvent side_reactions->use_acidic_solvent

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of 6-Bromopyrido[2,3-B]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Bromopyrido[2,3-B]pyrazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Recrystallization Issues

Q1: My this compound will not dissolve in the recrystallization solvent, even with heating. What should I do?

A1: This indicates that the chosen solvent is not suitable for your compound at the concentration you are using. You can try the following:

  • Increase the solvent volume: Add more of the hot solvent in small increments until the compound dissolves. Be mindful that using a very large volume may lead to poor recovery.

  • Try a different solvent: Ethyl acetate has been successfully used for the recrystallization of similar pyrido[2,3-b]pyrazine derivatives.[1] Other solvents to consider, in order of increasing polarity, include toluene, acetone, and ethanol.

  • Use a solvent mixture: If your compound is sparingly soluble in a non-polar solvent but highly soluble in a polar one, a mixed solvent system can be effective. Dissolve the compound in a minimal amount of the hot, more polar solvent, and then slowly add the hot, less polar solvent until the solution becomes slightly cloudy. Allow it to cool slowly. A common example is a hexane/ethyl acetate mixture.

Q2: The compound oiled out during cooling instead of forming crystals. How can I fix this?

A2: Oiling out occurs when the compound's solubility decreases faster than the rate of crystal lattice formation. To promote crystallization:

  • Slow down the cooling process: Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

  • Reduce the solvent polarity: If using a solvent mixture, try increasing the proportion of the less polar solvent.

Q3: After recrystallization, my product is still impure. What are my options?

A3: If a single recrystallization does not yield a product of sufficient purity, you have a couple of options:

  • Perform a second recrystallization: Using the same or a different solvent system may remove the remaining impurities.

  • Switch to column chromatography: If the impurities have similar solubility profiles to your product, column chromatography will likely be necessary for effective separation.

Column Chromatography Issues

Q4: I am seeing poor separation between this compound and an impurity on my silica gel column. How can I improve this?

A4: To enhance separation in column chromatography:

  • Optimize the eluent system: The polarity of the mobile phase is crucial. If your compounds are eluting too quickly with poor separation, decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). Conversely, if the compounds are moving too slowly, increase the eluent's polarity. A common starting point for pyrido[2,3-b]pyrazine derivatives is a hexane:ethyl acetate mixture.[2]

  • Use a finer mesh silica gel: This increases the surface area and can improve separation, although it may also increase the elution time.

  • Decrease the column loading: Overloading the column is a common cause of poor separation. Use a larger column or reduce the amount of crude material.

  • Employ a gradient elution: Start with a less polar eluent and gradually increase the polarity during the chromatography run. This can help to separate compounds with a wider range of polarities.

Q5: My compound is streaking on the TLC plate and the column. What is causing this?

A5: Streaking, or tailing, can be caused by several factors:

  • Compound insolubility: The compound may not be fully dissolved in the mobile phase. Ensure your crude material is fully dissolved before loading it onto the column.

  • Acidic or basic nature of the compound: this compound has basic nitrogen atoms that can interact strongly with the acidic silica gel. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can often resolve this issue by neutralizing the acidic sites on the silica.

  • Too much sample loaded: Overloading can lead to streaking. Try loading a smaller amount of your sample.

Q6: I have a low yield after column chromatography. Where could my product have gone?

A6: Low recovery from a column can be due to:

  • Irreversible adsorption: The compound may be too polar for the chosen stationary phase and eluent system, causing it to remain on the column. If this is suspected, try a more polar eluent or consider using a different stationary phase like alumina.

  • Decomposition on silica: Some compounds are sensitive to the acidic nature of silica gel. If you suspect your compound is degrading, you can use deactivated silica gel or an alternative stationary phase.

  • Co-elution with impurities: Your product may have eluted with other compounds, leading to fractions that appear impure and are subsequently discarded. Careful analysis of all fractions by TLC is important.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

TechniqueProsConsBest For
Recrystallization - Simple and cost-effective- Can yield very pure crystalline material- Good for large quantities- Requires a suitable solvent- May not be effective for removing impurities with similar solubility- Can result in lower yields- Removing small amounts of impurities from a relatively pure solid- Large-scale purification
Column Chromatography - Highly effective for separating complex mixtures- Can separate compounds with very similar properties- Versatile with different stationary and mobile phases- More time-consuming and labor-intensive- Requires larger volumes of solvent- Can lead to sample loss if not performed carefully- Purifying complex mixtures- Separating isomers or closely related impurities- Small to medium-scale purification

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethyl Acetate

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and heat the mixture on a hotplate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Flash Column Chromatography of this compound

  • Eluent Selection: Determine a suitable eluent system by running thin-layer chromatography (TLC) on the crude material. A mixture of hexane and ethyl acetate is a good starting point. Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a level and crack-free bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin elution.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Analysis & Final Product Crude_Product Crude this compound Dissolution Dissolve in Appropriate Solvent Crude_Product->Dissolution Purification_Choice Choose Purification Method Dissolution->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High Purity Crude Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Solvent_Removal Remove Solvent Recrystallization->Solvent_Removal Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection Fraction_Collection->Solvent_Removal Purity_Check Check Purity (TLC, NMR, etc.) Solvent_Removal->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product Pure Repurify Repurify if Necessary Purity_Check->Repurify Impure Repurify->Purification_Choice

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Impure_Product Product is Impure After Initial Purification Identify_Impurity Nature of Impurity? Impure_Product->Identify_Impurity Starting_Material Unreacted Starting Material Identify_Impurity->Starting_Material Known Polarity Side_Product Reaction Side-Product Identify_Impurity->Side_Product Unknown Polarity Solvent_Residue Residual Solvent Identify_Impurity->Solvent_Residue Volatile Optimize_Chromatography Optimize Column Chromatography (Eluent, Gradient) Starting_Material->Optimize_Chromatography Adjust_Recrystallization Optimize Recrystallization Solvent/Technique Side_Product->Adjust_Recrystallization Side_Product->Optimize_Chromatography High_Vacuum_Drying Drying Under High Vacuum Solvent_Residue->High_Vacuum_Drying

Caption: Logical flowchart for troubleshooting impure this compound.

References

Overcoming challenges in the regioselective synthesis of pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of pyrido[2,3-b]pyrazines.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the pyrido[2,3-b]pyrazine core structure?

A1: The most prevalent and classical method for synthesizing pyrido[2,3-b]pyrazines is the cyclocondensation reaction between a 1,2-diamine, specifically 2,3-diaminopyridine, and a 1,2-dicarbonyl compound (an α-dicarbonyl compound).[1] This reaction initially forms a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrido[2,3-b]pyrazine.

Q2: What are the primary challenges in the regioselective synthesis of pyrido[2,3-b]pyrazines?

A2: The primary challenge arises when using unsymmetrical α-dicarbonyl compounds as starting materials. This can lead to the formation of two possible regioisomers, which may exhibit significantly different biological activities.[1] Controlling the reaction to selectively produce the desired isomer is a key difficulty. Other challenges include optimizing reaction yields, minimizing side reactions, and the purification of the final products.

Q3: Why is controlling regioselectivity important in the synthesis of pyrido[2,3-b]pyrazines?

A3: Controlling regioselectivity is crucial because different regioisomers of pyrido[2,3-b]pyrazines can have vastly different biological and pharmacological properties.[1] For drug development and structure-activity relationship (SAR) studies, obtaining a pure, single regioisomer is essential for accurate biological evaluation.

Q4: What are the key starting materials for the synthesis of pyrido[2,3-b]pyrazines?

A4: The key starting materials are 2,3-diaminopyridine and a suitable α-dicarbonyl compound.[1] The synthesis of 2,3-diaminopyridine itself can be challenging, often involving a multi-step process starting from 2-aminopyridine.[2][3][4]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Pyrido[2,3-b]pyrazine Product

Q: My reaction is resulting in a very low yield. What are the potential causes and how can I improve it?

A: Low yields in pyrido[2,3-b]pyrazine synthesis can be attributed to several factors. Here are some common causes and troubleshooting tips:

  • Incomplete Reaction: The condensation or cyclization may not have proceeded to completion.

    • Solution: Try extending the reaction time or moderately increasing the reaction temperature. Ensure efficient stirring to improve homogeneity.

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly impact the yield.

    • Solution: A systematic optimization of reaction parameters is recommended. Screen different solvents; for instance, acidic solvents like acetic acid or trifluoroacetic acid have been shown to be effective.[1] The choice of an acidic or basic catalyst can also be critical.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials, thereby reducing the yield of the desired product.

    • Solution: Analyze the crude reaction mixture using techniques like TLC, LC-MS, or NMR to identify potential side products. Adjusting the reaction conditions, such as temperature or the rate of addition of reagents, may help to minimize side reactions.

  • Degradation of Product: Pyrido[2,3-b]pyrazine derivatives can be sensitive to harsh reaction or workup conditions.

    • Solution: Employ milder reagents and conditions where possible. For example, avoid overly acidic or basic conditions during the workup process if your product is known to be sensitive.

Issue 2: Poor Regioselectivity / Formation of a Mixture of Isomers

Q: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity to favor the desired isomer?

A: Achieving high regioselectivity is a common challenge. The following factors can be adjusted to influence the isomeric ratio:

  • Reaction Temperature: Temperature can have a significant impact on regioselectivity.

    • Solution: It has been observed that conducting the reaction at lower temperatures can lead to increased regioselectivity.[1]

  • Catalysis: The use of acidic or basic catalysts can influence the reaction pathway and, consequently, the regioselectivity.

    • Solution: Experiment with different acidic catalysts (e.g., acetic acid, trifluoroacetic acid, p-toluenesulfonic acid) or basic catalysts.[1][5][6] The choice of catalyst can be critical in directing the reaction towards the desired isomer.

  • Solvent: The polarity and nature of the solvent can affect the stability of reaction intermediates and transition states, thereby influencing regioselectivity.

    • Solution: Screen a variety of solvents with different polarities. Acidic solvents have been reported to improve regioselectivity in some cases.[1]

  • Starting Materials: The electronic and steric properties of the substituents on the unsymmetrical α-dicarbonyl compound can play a role in directing the regioselectivity.

    • Solution: While not always feasible to change, understanding the electronic and steric effects of your starting materials can provide insight into the observed regioselectivity.

Issue 3: Difficulty in Separating Regioisomers

Q: I have a mixture of regioisomers. What are the best methods for their separation?

A: The separation of regioisomers can be challenging due to their similar physical properties. Here are some common purification techniques:

  • Column Chromatography: This is the most common method for separating isomers.

    • Solution: Careful optimization of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial. Using a gradient elution with a solvent system that provides the best separation on TLC is a good starting point.

  • Recrystallization: If one isomer is significantly less soluble than the other in a particular solvent system, fractional recrystallization can be an effective separation method.

    • Solution: Screen various solvents and solvent mixtures to find a system where the solubility of the two isomers is sufficiently different.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain highly pure isomers, preparative HPLC is a powerful technique.

    • Solution: Develop an analytical HPLC method first to achieve baseline separation of the isomers, then scale up to a preparative scale.

Quantitative Data

Table 1: Effect of Reaction Conditions on the Synthesis of Pyrido[2,3-b]pyrazine Derivatives

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1-H₂OReflux12No Reaction[5][6]
2-EthanolReflux12Trace[5][6]
3p-TSA (5)EthanolReflux1045[5][6]
4p-TSA (10)EthanolReflux1062[5][6]
5p-TSA (15)EthanolReflux978[5][6]
6p-TSA (20)EthanolReflux989[5][6]
7p-TSA (25)EthanolReflux989[5][6]
8p-TSA (20)DCMReflux1058[5][6]
9p-TSA (20)THFReflux1065[5][6]
10p-TSA (20)CH₃CNReflux1071[5][6]
11p-TSA (20)DMFReflux1042[5][6]

*p-TSA = p-Toluenesulfonic acid

Experimental Protocols

General Procedure for the Synthesis of Pyrido[2,3-b]pyrazine Derivatives

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2,3-Diaminopyridine

  • Substituted α-dicarbonyl compound (e.g., arylglyoxal)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (e.g., p-toluenesulfonic acid), if required

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2,3-diaminopyridine (1 equivalent) in the chosen solvent.

  • Add the α-dicarbonyl compound (1 equivalent) to the solution.

  • If using a catalyst, add it to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required amount of time (monitor by TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with a cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrido[2,3-b]pyrazine derivative.

Visualizations

experimental_workflow start Start reagents 1. Combine 2,3-Diaminopyridine and α-Dicarbonyl Compound in Solvent start->reagents reaction 2. Add Catalyst (optional) and Heat to Desired Temperature reagents->reaction monitoring 3. Monitor Reaction Progress (e.g., by TLC) reaction->monitoring workup 4. Reaction Workup (Cooling, Filtration/Evaporation) monitoring->workup Reaction Complete purification 5. Purification (Column Chromatography/Recrystallization) workup->purification characterization 6. Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of pyrido[2,3-b]pyrazines.

troubleshooting_regioselectivity start Low Regioselectivity Observed (Mixture of Isomers) temp Adjust Reaction Temperature (Try Lower Temperatures) start->temp catalyst Screen Different Catalysts (Acidic vs. Basic) temp->catalyst solvent Vary the Solvent System catalyst->solvent check Is Regioselectivity Improved? solvent->check purify Optimize Purification Method (Column Chromatography, HPLC) check->purify No end Desired Isomer Obtained check->end Yes purify->end

Caption: Troubleshooting flowchart for improving regioselectivity.

influencing_factors regioselectivity Regioselectivity temperature Reaction Temperature temperature->regioselectivity catalyst Catalyst (Acidic/Basic) catalyst->regioselectivity solvent Solvent Polarity solvent->regioselectivity substituents Substituent Effects (Steric/Electronic) substituents->regioselectivity

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromopyrido[2,3-B]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions with 6-Bromopyrido[2,3-B]pyrazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Question: My cross-coupling reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in palladium-catalyzed cross-coupling reactions involving nitrogen-containing heterocycles like this compound is a common issue. The primary reasons often revolve around catalyst activity, reaction conditions, and substrate stability. Here’s a step-by-step guide to troubleshoot this problem:

Potential Causes and Solutions:

  • Catalyst Inactivation/Poisoning: The nitrogen atoms in the pyrido[2,3-b]pyrazine ring can coordinate to the palladium catalyst, leading to its deactivation.[1]

    • Solution 1: Ligand Selection. Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can sterically shield the palladium center and prevent coordination with the substrate.

    • Solution 2: Use a Pre-catalyst. Utilize a well-defined palladium pre-catalyst that can be more resistant to deactivation.

    • Solution 3: Slow Addition. Adding the this compound slowly to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect.

  • Inefficient Pre-catalyst Activation: Many reactions use stable Pd(II) pre-catalysts that require in-situ reduction to the active Pd(0) species. Inefficient activation leads to a low concentration of the active catalyst.

    • Solution: Ensure your reaction conditions (base, solvent, temperature) are suitable for the activation of your chosen pre-catalyst.

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.

    • Solution: Thoroughly degas all solvents and reagents by bubbling with an inert gas (Argon or Nitrogen) and maintain a positive inert gas pressure throughout the reaction.

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical.

    • Solution: Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF, often with water). Temperature optimization is also crucial; sometimes a moderate increase can significantly improve yields.

  • Poor Solubility of Starting Materials: If the reactants are not fully dissolved, the reaction will be slow or incomplete.

    • Solution: Screen different solvent systems or consider increasing the reaction temperature to improve solubility.

Issue 2: Formation of Significant Byproducts

Question: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I minimize them?

Answer: The formation of byproducts is a frequent challenge. The most common side reactions in Suzuki couplings with heteroaryl halides include protodeboronation and homocoupling.

Common Side Reactions and Mitigation Strategies:

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom.

    • Solution 1: Use Boronate Esters. Pinacol or MIDA boronate esters are often more stable than the corresponding boronic acids.

    • Solution 2: Anhydrous Conditions. Running the reaction under anhydrous conditions can minimize this side reaction.

    • Solution 3: Optimize Reaction Time and Temperature. Use the lowest effective temperature and shortest possible reaction time.

  • Homocoupling: This results in the formation of symmetrical biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

    • Solution 1: Rigorous Degassing. The presence of oxygen can promote the homocoupling of boronic acids.[1] Ensure the reaction mixture is thoroughly degassed.

    • Solution 2: Catalyst Choice. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) pre-catalyst.

  • Hydrodehalogenation: The bromo group on the this compound is replaced by a hydrogen atom.

    • Solution: This can be caused by trace palladium hydride species. Screening different bases and solvents can help mitigate this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reactions are most suitable for functionalizing this compound?

A1: The most commonly employed and versatile cross-coupling reactions for aryl bromides, including this compound, are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

  • Heck Reaction: For the formation of C-C bonds with alkenes.[1]

  • Stille Coupling: For the formation of C-C bonds with organostannanes.

Q2: What is a good starting point for catalyst and ligand selection for coupling with this compound?

A2: Due to the presence of nitrogen atoms which can poison the catalyst, it is advisable to start with a catalyst system known to be effective for N-heterocycles. A good starting point would be a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.

Q3: How critical is the choice of base and solvent?

A3: The choice of base and solvent is highly critical and often interdependent. The base is required to facilitate the transmetalation step in Suzuki coupling and to deprotonate the amine in Buchwald-Hartwig amination. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solvent system (e.g., dioxane/water, toluene, DMF) needs to be chosen to ensure solubility of all components at the reaction temperature.

Q4: How can I effectively remove the palladium catalyst from my final product?

A4: Residual palladium can be problematic, especially in pharmaceutical applications. Common purification methods include:

  • Column Chromatography: Often effective for removing the bulk of the catalyst and byproducts.

  • Filtration through Celite: A simple method to remove precipitated palladium black.

  • Metal Scavengers: Using solid-supported scavengers with thiol or other functional groups that bind to palladium can be very effective in reducing residual metal to low levels.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical starting conditions for various palladium-catalyzed cross-coupling reactions with substrates similar to this compound. These should be considered as starting points for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterTypical RangeNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄1-5 mol% loading
Ligand XPhos, SPhos, RuPhos, PPh₃1:1 to 1:2 Pd:Ligand ratio
Base K₂CO₃, K₃PO₄, Cs₂CO₃2-3 equivalents
Solvent Dioxane/H₂O, Toluene, DMF
Temperature 80-120 °C

Table 2: Sonogashira Coupling Conditions

ParameterTypical RangeNotes
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄1-5 mol% loading
Copper Co-catalyst CuI1-10 mol% loading
Ligand PPh₃
Base Et₃N, DIPEA
Solvent THF, DMF
Temperature Room Temperature to 80 °C

Table 3: Buchwald-Hartwig Amination Conditions

ParameterTypical RangeNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃1-5 mol% loading
Ligand BINAP, Xantphos, XPhos1:1 to 1:2 Pd:Ligand ratio
Base NaOtBu, K₃PO₄, Cs₂CO₃1.2-2 equivalents
Solvent Toluene, Dioxane
Temperature 80-110 °C

Experimental Protocols

The following are generalized experimental protocols for common cross-coupling reactions with this compound. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and the ligand (if required).

  • Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling
  • To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF/Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the copper co-catalyst (e.g., CuI, 0.1 equiv).[2]

  • Degas the reaction mixture for an additional 5 minutes.

  • Add the terminal alkyne (1.1 equiv) dropwise.

  • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key workflows and relationships in optimizing and troubleshooting palladium-catalyzed cross-coupling reactions.

Troubleshooting_Low_Yield start Low or No Yield Observed catalyst_check Check Catalyst System start->catalyst_check conditions_check Review Reaction Conditions catalyst_check->conditions_check Catalyst seems okay catalyst_solution 1. Use bulky, electron-rich ligand (XPhos, SPhos) 2. Use a pre-catalyst 3. Ensure rigorous degassing catalyst_check->catalyst_solution Potential Issue substrate_check Evaluate Substrate Stability conditions_check->substrate_check Conditions seem optimal conditions_solution 1. Screen different bases (K2CO3, K3PO4, Cs2CO3) 2. Screen different solvents (Dioxane/H2O, Toluene) 3. Optimize temperature conditions_check->conditions_solution Potential Issue substrate_check->start Re-evaluate strategy substrate_solution 1. For Suzuki, use boronate ester 2. Check for starting material degradation substrate_check->substrate_solution Potential Issue success Improved Yield catalyst_solution->success Implement Solution conditions_solution->success Implement Solution substrate_solution->success Implement Solution

Caption: A troubleshooting workflow for addressing low or no yield in cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Coupling Partner, & Base degas1 Evacuate & Backfill with Inert Gas (3x) reagents->degas1 add_catalyst Add Pd Catalyst & Ligand degas1->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat to Desired Temperature add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Quench Reaction monitor->quench extract Extraction with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Side reactions to avoid in the functionalization of 6-Bromopyrido[2,3-B]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of functionalizing 6-Bromopyrido[2,3-B]pyrazine. Our focus is to help you anticipate and mitigate common side reactions to achieve higher yields and purity in your desired products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for functionalizing this compound?

A1: The most prevalent and effective methods for functionalizing the this compound core are palladium-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.[1]

  • Sonogashira Coupling: For creating C-C triple bonds with terminal alkynes.[2][3][4]

  • Nucleophilic Aromatic Substitution (SNAr): Given the electron-deficient nature of the pyridopyrazine ring system, SNAr can be a viable method for introducing nucleophiles, particularly with strong electron-withdrawing groups present on the nucleophile or under forcing conditions.[5]

Q2: Why is this compound prone to specific side reactions?

A2: The electronic properties of the this compound core significantly influence its reactivity. The presence of four nitrogen atoms makes the aromatic system electron-deficient. This has several implications:

  • Activation towards Nucleophilic Attack: The electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) side reactions, especially with strong nucleophiles or at elevated temperatures.

  • Catalyst Inhibition/Coordination: The nitrogen lone pairs can coordinate to the palladium catalyst, potentially altering its catalytic activity or leading to catalyst deactivation.

  • Increased Propensity for Hydrodehalogenation: The electron-deficient ring can stabilize anionic intermediates, which may increase the likelihood of hydrodehalogenation (replacement of the bromine with a hydrogen atom), a common side reaction in palladium-catalyzed couplings.

Q3: What is hydrodehalogenation and how can I minimize it?

A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced to the corresponding arene. In the case of this compound, this would result in the formation of the parent Pyrido[2,3-B]pyrazine. This side reaction is often promoted by the presence of a hydride source, which can arise from the solvent, reagents, or decomposition of reaction components.

To minimize hydrodehalogenation:

  • Use Anhydrous and Degassed Solvents: Moisture and oxygen can contribute to the formation of palladium hydride species.

  • Select Appropriate Ligands: Bulky, electron-rich phosphine ligands can sometimes suppress this side reaction by promoting the desired reductive elimination step.

  • Optimize the Base: The choice and amount of base can influence the reaction pathway. Weaker bases or careful stoichiometry may be beneficial.

  • Lower Reaction Temperature and Time: Prolonged reaction times and high temperatures can favor decomposition pathways that lead to hydrodehalogenation.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low yield of the desired coupled product and formation of significant byproducts.

Possible Side Reactions and Solutions:

Side ReactionDescriptionTroubleshooting and Mitigation Strategies
Protodeboronation The boronic acid starting material is converted back to the corresponding arene before it can participate in the cross-coupling reaction.- Use anhydrous solvents and reagents. - Employ a milder base (e.g., K2CO3, Cs2CO3) instead of strong hydroxides. - Use boronate esters (e.g., pinacol esters), which are more stable to hydrolysis. - Add the boronic acid in slight excess (1.1-1.5 equivalents).
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.[6]- Thoroughly degas the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). - Use a pre-catalyst or ensure complete reduction of the Pd(II) source to Pd(0). - Lower the reaction temperature.
Hydrodehalogenation The this compound is reduced to Pyrido[2,3-B]pyrazine.- Use high-purity, anhydrous, and degassed solvents. - Screen different phosphine ligands; bulkier ligands can be beneficial. - Optimize the base and its stoichiometry.
Buchwald-Hartwig Amination

Issue: Incomplete conversion or formation of undesired byproducts during amination.

Possible Side Reactions and Solutions:

Side ReactionDescriptionTroubleshooting and Mitigation Strategies
Hydrodehalogenation Reduction of the starting material to Pyrido[2,3-B]pyrazine.- Ensure strictly anhydrous and anaerobic conditions. - Use a pre-catalyst to avoid issues with in situ catalyst formation. - Screen different bulky electron-rich phosphine ligands (e.g., RuPhos, DavePhos, XPhos).[7] - Optimize the base; stronger bases like NaOtBu may allow for lower reaction temperatures.[7]
β-Hydride Elimination If the amine coupling partner has a β-hydrogen, this can lead to the formation of an enamine or imine and a reduced arene.[1]- For primary amines, consider using a ligand that favors reductive elimination over β-hydride elimination. - If possible, use an amine that lacks β-hydrogens.
Catalyst Deactivation The nitrogen atoms of the pyridopyrazine ring or the amine nucleophile can coordinate too strongly to the palladium center, inhibiting catalysis.- Use bulky ligands that create a coordinatively unsaturated metal center, facilitating the catalytic cycle. - A higher catalyst loading might be necessary for this substrate.
Double Amination (with diamines) If a diamine (e.g., piperazine) is used, double arylation can occur.[7]- Use a monoprotected diamine (e.g., Boc-piperazine) to ensure mono-functionalization.[7]
Sonogashira Coupling

Issue: Low yield of the desired alkyne and formation of a homocoupled diyne byproduct.

Possible Side Reactions and Solutions:

Side ReactionDescriptionTroubleshooting and Mitigation Strategies
Alkyne Homocoupling (Glaser Coupling) Two molecules of the terminal alkyne couple to form a symmetrical diyne. This is a common side reaction, especially in the presence of copper and oxygen.- Crucially, run the reaction under strictly anaerobic conditions. [2] - Employ a copper-free Sonogashira protocol .[3][4] - Use an excess of the alkyne (1.2-2.0 equivalents). - Add the alkyne slowly to the reaction mixture to keep its concentration low.
Hydrodehalogenation Reduction of this compound.- Use anhydrous and degassed solvents and reagents. - Optimize the base and reaction temperature.
Phosphine Oxide Formation The phosphine ligand is oxidized, leading to catalyst deactivation.- Maintain a strictly inert atmosphere. - Use more robust, air-stable phosphine ligands or N-heterocyclic carbene (NHC) ligands.

Experimental Protocols (Model Procedures)

Disclaimer: These are general protocols and may require optimization for this compound. It is highly recommended to perform small-scale test reactions to determine the optimal conditions.

Model Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K2CO3, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol, 5 mol%) and anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Model Protocol for Copper-Free Sonogashira Coupling
  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol, 5 mol%), and a suitable base (e.g., Cs2CO3, 2.0 mmol) to a Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF, 5 mL).

  • Alkyne Addition: Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH4Cl and brine. Dry the organic layer and concentrate.

  • Purification: Purify by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the relationships between reaction conditions and potential outcomes, the following diagrams are provided.

Suzuki_Side_Reactions cluster_start Starting Materials cluster_reaction Suzuki Coupling cluster_side Side Reactions This compound This compound Desired Product Desired Product This compound->Desired Product Hydrodehalogenation Hydrodehalogenation This compound->Hydrodehalogenation H- source Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Desired Product Protodeboronation Protodeboronation Ar-B(OH)2->Protodeboronation H2O, Base Homocoupling Homocoupling Ar-B(OH)2->Homocoupling O2, Pd(II)

Caption: Potential reaction pathways in Suzuki-Miyaura coupling.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions Purity OK purify_reagents Purify/Dry Reagents & Solvents check_sm->purify_reagents Impure identify_byproduct Identify Byproduct(s) by MS, NMR check_conditions->identify_byproduct hydrodehalogenation Hydrodehalogenation? identify_byproduct->hydrodehalogenation homocoupling Homocoupling? hydrodehalogenation->homocoupling No hydrodehalogenation->purify_reagents Yes other Other Side Reactions? homocoupling->other No degas Improve Degassing Technique homocoupling->degas Yes optimize_conditions Optimize: Temp, Time, Base, Ligand other->optimize_conditions Yes optimize_conditions->start end Improved Yield/Purity optimize_conditions->end purify_reagents->start purify_reagents->end degas->start degas->end

Caption: A logical workflow for troubleshooting side reactions.

Reaction_Selection start Desired Functional Group? cc_bond C-C Bond start->cc_bond Aryl or Alkyl cn_bond C-N Bond start->cn_bond Amine cc_triple_bond C≡C Bond start->cc_triple_bond Alkyne suzuki Suzuki Coupling cc_bond->suzuki buchwald Buchwald-Hartwig Amination cn_bond->buchwald snar SNAr cn_bond->snar Strong Nucleophile? sonogashira Sonogashira Coupling cc_triple_bond->sonogashira

Caption: Decision guide for selecting a functionalization method.

References

Technical Support Center: Troubleshooting Low Solubility of Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low aqueous solubility encountered with pyrido[2,3-b]pyrazine derivatives. These heterocyclic compounds are of significant interest in drug discovery, particularly as kinase inhibitors and receptor antagonists. However, their often planar and lipophilic nature can lead to poor solubility, hindering preclinical development.

Frequently Asked Questions (FAQs)

Q1: My pyrido[2,3-b]pyrazine derivative has very low solubility in aqueous buffers. What are the initial steps I should take?

A1: The first step is to accurately determine the kinetic and thermodynamic solubility of your compound. This will provide a baseline and help you select the most appropriate solubilization strategy.

  • Kinetic Solubility: This is a high-throughput method often used in early drug discovery. It measures the concentration of a compound in an aqueous buffer after being introduced from a DMSO stock solution. It's a measure of how quickly a compound might precipitate.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the compound in a saturated solution. The shake-flask method is the gold standard for this measurement.

Understanding both types of solubility is crucial. A significant difference between kinetic and thermodynamic solubility can indicate that the compound is prone to precipitating over time.

Q2: I've confirmed my compound has low thermodynamic solubility. What are the most common strategies to improve it?

A2: There are several effective strategies you can employ, ranging from simple adjustments to more complex formulation approaches:

  • pH Modification: Many pyrido[2,3-b]pyrazine derivatives are weak bases due to the nitrogen atoms in their core structure. Their solubility can often be significantly increased by lowering the pH of the solution. At a pH below their pKa, these compounds will be protonated and more soluble in aqueous media.

  • Use of Co-solvents: Adding a water-miscible organic solvent, such as ethanol, propylene glycol, or polyethylene glycol (PEG), can increase the solubility of your compound by reducing the polarity of the solvent system.

  • Salt Formation: For ionizable compounds, forming a salt is a highly effective method to improve solubility and dissolution rate. This involves reacting the basic pyrido[2,3-b]pyrazine derivative with an acid to form a more soluble salt.

  • Co-crystallization: This technique involves forming a crystalline solid that consists of your active pharmaceutical ingredient (API) and a co-former molecule in a specific stoichiometric ratio. Co-crystals can exhibit improved physicochemical properties, including solubility.

  • Solid Dispersions: In a solid dispersion, the drug is dispersed in an inert carrier matrix, often a hydrophilic polymer. This can lead to the formation of an amorphous state of the drug, which typically has a higher solubility than its crystalline form.

Q3: Are there any structural modifications I can make to my pyrido[2,3-b]pyrazine scaffold to inherently improve solubility?

A3: Yes, medicinal chemistry strategies can be employed to enhance solubility. Consider the following modifications:

  • Introduce Polar Functional Groups: Adding polar groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups, can increase the hydrophilicity of the molecule. For instance, an improved solubility was observed for pyrido[2,3-b]pyrazine derivatives that have polar groups on a 2-imidazolinone ring.[1]

  • Reduce Lipophilicity: Decreasing the overall lipophilicity (logP) of the molecule can improve aqueous solubility. This can be achieved by replacing lipophilic substituents with more polar ones.

  • Disrupt Crystal Packing: Introducing non-planar or bulky groups can disrupt the crystal lattice packing of the solid-state compound, which can lead to a lower melting point and improved solubility.

Quantitative Data Summary

The following table provides a summary of solubility data for a selection of pyrido[2,3-b]pyrazine derivatives and related kinase inhibitors to offer a comparative perspective.

CompoundClassSolvent/MediumSolubility
Pyrido[2,3-b]pyrazine Derivative 4 HCMV Polymerase InhibitorAqueous Buffer< 1.56 µM
Pyrido[2,3-b]pyrazine Derivative 25 HCMV Polymerase InhibitorAqueous Buffer5661 µM
Pyrido[2,3-b]pyrazine Derivative 27 HCMV Polymerase InhibitorAqueous Buffer6.64 µM
Gefitinib EGFR InhibitorDMSO~20 mg/mL
Ethanol~0.3 mg/mL
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL
Erlotinib EGFR InhibitorDMSO25 mg/mL
Ethanol0.25 mg/mL
1:9 DMF:PBS (pH 7.2)~0.1 mg/mL
Lapatinib EGFR/HER2 Inhibitor0.1 N HCl< 0.001 mg/mL
pH 4.5 Buffer< 0.001 mg/mL

Note: This table is intended for comparative purposes. Solubility values can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of the solid pyrido[2,3-b]pyrazine derivative to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the supernatant by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Protocol 2: Screening for Optimal pH to Enhance Solubility

This protocol helps identify the optimal pH for solubilizing a basic pyrido[2,3-b]pyrazine derivative.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 8).

  • Solubility Measurement: Perform the shake-flask method (as described in Protocol 1) for your compound in each of the prepared buffers.

  • Data Analysis: Plot the measured solubility as a function of pH. The resulting pH-solubility profile will indicate the pH at which the compound exhibits maximum solubility.

Protocol 3: Small-Scale Salt Formation Screening

This protocol provides a general workflow for screening different counter-ions to form a more soluble salt of your basic pyrido[2,3-b]pyrazine derivative.

Methodology:

  • Counter-ion Selection: Choose a selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).

  • Solvent Selection: Select a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, water).

  • Reaction: In small vials, dissolve your pyrido[2,3-b]pyrazine derivative in a minimal amount of each solvent. Add a stoichiometric amount of the selected acid.

  • Crystallization: Allow the solutions to stand at room temperature or in a refrigerator to induce crystallization. If no crystals form, slow evaporation of the solvent can be attempted.

  • Solid-State Characterization: Analyze the resulting solid material using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the formation of a new crystalline salt form.

  • Solubility Testing: Determine the aqueous solubility of the newly formed salts using the shake-flask method to identify the salt with the most improved solubility.

Visualizations

Troubleshooting Workflow for Low Solubility

This diagram outlines a logical workflow for addressing low solubility issues with pyrido[2,3-b]pyrazine derivatives.

G cluster_0 Initial Assessment cluster_1 Simple Solubilization Strategies cluster_2 Advanced Formulation Approaches cluster_3 Medicinal Chemistry Approach start Low Solubility of Pyrido[2,3-b]pyrazine Derivative sol_determination Determine Kinetic & Thermodynamic Solubility start->sol_determination ph_mod pH Modification sol_determination->ph_mod cosolvent Co-solvent Addition sol_determination->cosolvent salt_form Salt Formation ph_mod->salt_form cocrystal Co-crystallization cosolvent->cocrystal end Solubility Improved salt_form->end solid_disp Solid Dispersion cocrystal->end structural_mod Structural Modification (e.g., add polar groups) solid_disp->end structural_mod->end

Caption: A step-by-step workflow for troubleshooting low solubility.

Signaling Pathway: EGFR Inhibition by Pyrido[2,3-b]pyrazine Derivatives

Many pyrido[2,3-b]pyrazine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->Dimerization Inhibits Autophosphorylation

Caption: EGFR signaling pathway and the point of inhibition.

Signaling Pathway: TRPV1 Antagonism by Pyrido[2,3-b]pyrazine Derivatives

Certain pyrido[2,3-b]pyrazine derivatives act as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation signaling.

TRPV1_Pathway Stimuli Noxious Stimuli (Heat, Capsaicin, Low pH) TRPV1 TRPV1 Channel Stimuli->TRPV1 Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Neuron_Activation Sensory Neuron Activation Ca_Influx->Neuron_Activation Pain_Signal Pain Signal to Brain Neuron_Activation->Pain_Signal Antagonist Pyrido[2,3-b]pyrazine Antagonist Antagonist->TRPV1 Blocks Channel

Caption: TRPV1 signaling pathway and the mechanism of antagonism.

References

Technical Support Center: Scalable Synthesis of 6-Bromopyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of 6-Bromopyrido[2,3-b]pyrazine, a key building block for library synthesis in drug discovery.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[1] For the synthesis of this compound, this typically involves the reaction of 5-bromo-2,3-diaminopyridine with a glyoxal derivative.

Q2: I am observing a low yield in my synthesis. What are the likely causes and how can I improve it?

A2: Low yields in pyrazine synthesis can arise from several factors. Key areas to investigate include:

  • Incomplete Reaction: The condensation or cyclization may not have reached completion. Consider extending the reaction time or cautiously increasing the temperature.[1]

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst is critical. It is advisable to screen different solvents and catalysts to find the optimal conditions for your specific setup.[1]

  • Side Reactions: The formation of undesired side products can consume starting materials. Adjusting reaction conditions can help minimize these.[1]

  • Product Degradation: Pyrido[2,3-b]pyrazine derivatives can be sensitive to harsh reaction or workup conditions. Employing milder reagents and conditions can prevent product degradation.[1]

Q3: How can I minimize the formation of impurities during the reaction?

A3: To minimize impurities, ensure the purity of your starting materials. Impurities in the initial reactants can lead to unwanted side reactions and the formation of byproducts. It is recommended to purify starting materials if their purity is questionable.

Q4: What are the recommended purification methods for this compound on a large scale?

A4: For scalable purification, column chromatography is a common method. The crude product is loaded onto a silica gel column and eluted with an appropriate solvent system, such as a mixture of petroleum ether and ethyl acetate.[1] Recrystallization from a suitable solvent is another effective technique for obtaining a highly pure product, especially for solid compounds.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes, this compound is intended for research use only by qualified professionals in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use. General safety protocols include handling the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding contact with skin and eyes.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction.- Extend the reaction time. - Gradually increase the reaction temperature while monitoring for degradation. - Ensure efficient mixing.[1]
Purity of starting materials.- Verify the purity of 5-bromo-2,3-diaminopyridine and the glyoxal source. - Purify starting materials if necessary.
Incorrect solvent or catalyst.- Experiment with different solvents (e.g., ethanol, methanol). - Screen for a more effective catalyst.[1]
Multiple Spots on TLC (High Impurity Profile) Formation of side products.- Optimize reaction conditions (temperature, reaction time) to favor the desired product. - Investigate alternative synthetic routes if side reactions are persistent.[1]
Degradation of the product.- Use milder reaction and workup conditions. - Avoid exposure to strong acids or bases if the product is sensitive.[1]
Difficulty in Product Isolation/Purification Product is an oil or difficult to crystallize.- Attempt purification via column chromatography. - Try different solvent systems for recrystallization.
Co-elution of impurities during chromatography.- Adjust the polarity of the eluent system. - Consider using a different stationary phase for chromatography.
Inconsistent Yields Between Batches Variability in starting material quality.- Source starting materials from a reliable supplier and check for batch-to-batch consistency.
Poor control over reaction parameters.- Implement strict control over temperature, addition rates, and stirring speed.

Experimental Protocols

Scalable Synthesis of this compound

This protocol is a generalized procedure based on common pyrazine synthesis methods and may require optimization for specific large-scale applications.

Materials:

  • 5-bromo-2,3-diaminopyridine

  • Glyoxal (40% solution in water)

  • Ethanol

  • Sodium bisulfite

  • Sodium carbonate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 5-bromo-2,3-diaminopyridine in ethanol.

  • Addition of Glyoxal: To the stirred solution, slowly add an aqueous solution of glyoxal. An exothermic reaction may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding a solution of sodium bisulfite.

    • Neutralize the mixture with a saturated solution of sodium carbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic extract under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound. A yield of around 82-89% can be expected for similar multicomponent syntheses of pyrido[2,3-b]pyrazine derivatives.[3]

Quantitative Data Summary

ParameterValue/RangeNotes
Typical Yield 82-89%Based on similar multicomponent syntheses of pyrido[2,3-b]pyrazine derivatives.[3] Actual yields for the scalable synthesis of the specific target compound may vary and require optimization.
Purity (Post-Purification) >95%Achievable with column chromatography and/or recrystallization.
Melting Point Not specified in sourcesTo be determined experimentally.
Molecular Weight 210.03 g/mol

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Start dissolve Dissolve 5-bromo-2,3-diaminopyridine in Ethanol start->dissolve add_glyoxal Add Glyoxal Solution dissolve->add_glyoxal reaction Stir and Monitor (TLC) add_glyoxal->reaction quench Quench with Sodium Bisulfite reaction->quench neutralize Neutralize with Sodium Carbonate quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Filter extract->dry concentrate Concentrate Crude Product dry->concentrate chromatography Column Chromatography concentrate->chromatography analyze Analyze Fractions (TLC/NMR) chromatography->analyze end Final Product analyze->end

Caption: Experimental workflow for the scalable synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Incomplete Reaction check_time_temp Reaction Time and Temperature Correct? start->check_time_temp check_purity Starting Material Purity Verified? check_time_temp->check_purity Yes increase_time_temp Increase Reaction Time/ Temperature Cautiously check_time_temp->increase_time_temp No check_conditions Solvent and Catalyst Optimal? check_purity->check_conditions Yes purify_reagents Purify Starting Materials check_purity->purify_reagents No screen_conditions Screen Solvents and Catalysts check_conditions->screen_conditions No solution Improved Yield check_conditions->solution Yes increase_time_temp->solution purify_reagents->solution screen_conditions->solution

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: Workup Procedures for Reactions Involving 6-Bromopyrido[2,3-B]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the workup of chemical reactions involving 6-bromopyrido[2,3-b]pyrazine.

Troubleshooting Guide

This guide addresses common issues encountered during the workup and purification of reactions involving this compound, particularly in the context of popular cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Issue 1: Persistent Emulsion During Aqueous Workup

  • Question: I am observing a persistent emulsion at the aqueous/organic interface during the extractive workup of my reaction mixture, making phase separation difficult. What can I do?

  • Answer: Emulsion formation is common when dealing with nitrogen-containing heterocyclic compounds. Here are several strategies to resolve this issue:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break up the emulsion.

    • Filtration through Celite: Pass the entire emulsified mixture through a pad of Celite. This can help to break the emulsion by disrupting the interface.

    • Solvent Modification: Try adding a small amount of a different organic solvent with a different polarity, such as tert-butyl methyl ether (TBME) or a mixture of hexane and ethyl acetate.

    • Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.

Issue 2: Low Recovery of Product After Extraction

  • Question: My product seems to have poor solubility in the extraction solvent, leading to low recovery. How can I improve this?

  • Answer: Poor solubility can be a challenge. Consider the following approaches:

    • Solvent Screening: this compound and its derivatives can have varying polarities. Test the solubility of your crude product in a range of solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF) to find the most effective one for extraction.

    • Multiple Extractions: Instead of one large volume extraction, perform multiple extractions with smaller volumes of the organic solvent. This is generally more efficient at recovering the product.

    • pH Adjustment: The nitrogen atoms in the pyrido[2,3-b]pyrazine core can be protonated. If your product is basic, you can adjust the pH of the aqueous layer to be more basic (e.g., with a dilute solution of sodium bicarbonate or sodium carbonate) to ensure the product is in its neutral, more organic-soluble form.

Issue 3: Product Contaminated with Palladium Residue

  • Question: My purified product is discolored (often gray or black), and I suspect it is contaminated with residual palladium from my cross-coupling reaction. How can I remove the palladium?

  • Answer: Palladium contamination is a frequent issue in cross-coupling reactions. Here are several effective methods for its removal:

    • Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite. This can remove a significant amount of palladium black.

    • Activated Carbon Treatment: Stir the crude product solution with activated carbon for a period, then filter through Celite. This is often effective at adsorbing residual palladium.

    • Thiol-Based Scavengers: For more stubborn palladium contamination, consider using a scavenger. A common and effective method is to stir the solution of the crude product with a small amount of 2,4,6-trimercaptotriazine (TMT) or a silica-bound thiol scavenger, followed by filtration.[1][2]

    • Aqueous Washes: Washing the organic layer with an aqueous solution of thiourea or sodium bisulfite can sometimes help to sequester palladium.

Issue 4: Difficulty in Purifying the Product by Column Chromatography

  • Question: My product is difficult to purify by silica gel chromatography. It either streaks on the column or co-elutes with impurities. What can I do?

  • Answer: The basic nitrogen atoms in the pyrido[2,3-b]pyrazine core can interact strongly with the acidic silica gel, leading to poor chromatographic performance. Here are some tips:

    • Deactivate the Silica Gel: Add a small amount of triethylamine (typically 0.5-1%) to your eluent system. This will neutralize the acidic sites on the silica gel and reduce streaking.

    • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase, such as neutral or basic alumina, or a C18-bonded silica for reverse-phase chromatography.

    • Solvent System Optimization: Systematically screen different solvent systems. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often provide better separation. For pyrazine derivatives, mixtures of hexane/ethyl acetate or hexane/chloroform are often good starting points.[3]

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material and can be more scalable than chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the general safety precautions for handling this compound? A1: this compound should be handled in a well-ventilated area, preferably in a fume hood.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, wash the affected area thoroughly with water.[4]

Q2: What is a standard quenching procedure for a Suzuki-Miyaura reaction involving this compound? A2: Once the reaction is deemed complete by TLC or LC-MS, it is typically cooled to room temperature. The reaction is then quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. This is followed by extraction with an organic solvent such as ethyl acetate or dichloromethane.

Q3: What are some common side reactions in Suzuki-Miyaura couplings with this compound and how do they affect the workup? A3: Common side reactions include homocoupling of the boronic acid and protodeboronation (loss of the boronic acid group). These byproducts can sometimes complicate purification. Homocoupling products will be higher molecular weight and generally less polar than the desired product, while the protodeboronated starting material will be more polar. A well-optimized column chromatography protocol is usually sufficient to separate these from the desired product.

Q4: For a Buchwald-Hartwig amination, what is a typical workup procedure? A4: After cooling the reaction to room temperature, the mixture is often diluted with a solvent like diethyl ether or ethyl acetate. The organic layer is then washed with water and brine to remove the base and other inorganic salts. The organic layer is dried over a drying agent like sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then typically purified by column chromatography.

Quantitative Data

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationReference
Typical Eluent for Chromatography Hexane:Ethyl Acetate (gradient)Hexane:Chloroform (gradient)[3]
Common Base K₂CO₃, K₃PO₄NaOt-Bu, K₂CO₃
Typical Reaction Solvent Dioxane/Water, TolueneToluene, Dioxane
Typical Yield Range 60-95%70-98%

Experimental Protocols

Protocol 1: General Workup and Extraction for a Suzuki-Miyaura Reaction

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding 20 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate).

  • Pack a glass column with the silica slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Adsorb the crude product onto a small amount of silica gel and evaporate the solvent to dryness.

  • Carefully load the dry, product-adsorbed silica onto the top of the packed column.

  • Begin eluting the column with the initial solvent system, collecting fractions.

  • Gradually increase the polarity of the eluent as needed to elute the product.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reaction This compound + Coupling Partner + Catalyst & Base quench Quench (e.g., H₂O, aq. NH₄Cl) reaction->quench Reaction Complete extract Extraction (e.g., Ethyl Acetate) quench->extract wash Wash (Brine) extract->wash dry Dry (Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate chromatography Column Chromatography concentrate->chromatography Crude Product pure_product Pure Product chromatography->pure_product

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_tree start Workup Issue? emulsion Emulsion during Extraction? start->emulsion low_recovery Low Product Recovery? start->low_recovery pd_contamination Palladium Contamination? start->pd_contamination add_brine Add Brine emulsion->add_brine Yes filter_celite Filter through Celite emulsion->filter_celite Still persists change_solvent Change Solvent/ Adjust pH low_recovery->change_solvent Yes multiple_extractions Perform Multiple Extractions low_recovery->multiple_extractions Also consider scavenger Use Palladium Scavenger (e.g., TMT) pd_contamination->scavenger Yes activated_carbon Treat with Activated Carbon pd_contamination->activated_carbon Alternative

Caption: Troubleshooting decision tree for common workup issues.

References

Validation & Comparative

¹H and ¹³C NMR Characterization of 6-Bromopyrido[2,3-b]pyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 6-Bromopyrido[2,3-b]pyrazine and related heterocyclic systems. Due to the limited availability of specific, published NMR data for this compound in readily accessible literature, this guide utilizes data from closely related pyrido[2,3-b]pyrazine derivatives as a primary reference, alongside a comparative analysis with 2,3-dichloropyrazine. This approach offers valuable insights into the expected spectral characteristics of the target molecule and highlights the influence of substituent effects on chemical shifts and coupling constants in this class of compounds.

Comparative NMR Data Analysis

The spectral data for pyrido[2,3-b]pyrazine derivatives and 2,3-dichloropyrazine are summarized below to facilitate a comparative understanding. The data for the pyrido[2,3-b]pyrazine system is based on derivatives discussed in the literature, providing a foundational understanding of the scaffold's NMR properties.

Table 1: ¹H NMR Data Comparison

Compound/FragmentProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrido[2,3-b]pyrazine System *Aromatic H7.0 - 9.0m, d, sVaries
2,3-Dichloropyrazine [1]H-5~7.85d~2.5
H-6~7.85d~2.5

Note: The chemical shift range for the pyrido[2,3-b]pyrazine system is a generalized representation based on various derivatives mentioned in the literature. Specific shifts will vary depending on the substitution pattern.

Table 2: ¹³C NMR Data Comparison

Compound/FragmentCarbonChemical Shift (δ, ppm)
Pyrido[2,3-b]pyrazine System *Aromatic C120 - 160
2,3-Dichloropyrazine [2]C-2, C-3~148
C-5, C-6~130

Note: The chemical shift range for the pyrido[2,3-b]pyrazine system is a generalized representation based on various derivatives mentioned in the literature. Specific shifts will vary depending on the substitution pattern.

Experimental Protocols

A general methodology for the acquisition of ¹H and ¹³C NMR spectra for heterocyclic compounds is outlined below. Specific parameters may need to be optimized based on the sample and the spectrometer used.

General NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 90° pulse, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-10 seconds) due to the longer relaxation times of carbon nuclei. A larger number of scans is generally required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Logical Workflow for NMR-based Structural Elucidation

The following diagram illustrates a typical workflow for characterizing a novel heterocyclic compound, such as this compound, using NMR spectroscopy.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification SamplePrep Sample Preparation (in Deuterated Solvent) Purification->SamplePrep OneD_NMR 1D NMR Acquisition (¹H, ¹³C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR DataProcessing Data Processing & Analysis TwoD_NMR->DataProcessing StructureElucidation Structure Elucidation & Verification DataProcessing->StructureElucidation DatabaseComparison Comparison with Databases & Literature Data StructureElucidation->DatabaseComparison FinalReport Final Characterization Report DatabaseComparison->FinalReport

Caption: Experimental workflow for NMR characterization.

This guide serves as a foundational resource for the NMR characterization of this compound and related compounds. Researchers are encouraged to consult specialized literature and databases for more specific and detailed spectral information as it becomes available.

References

A Comparative Guide to the High-Resolution Mass Spectrometry of 6-Bromopyrido[2,3-B]pyrazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. 6-Bromopyrido[2,3-B]pyrazine, a key building block in the synthesis of various biologically active molecules, requires meticulous analytical characterization. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with other common analytical techniques for the analysis of this compound, supported by theoretical and representative experimental data.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and confidence. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Key Performance Metrics of HRMS for this compound:

ParameterTheoretical/Predicted ValueRemarks
Molecular Formula C₇H₄BrN₃-
Monoisotopic Mass 208.95886 DaThis is the exact mass of the most abundant isotopic species.
Predicted [M+H]⁺ 209.96614 m/zThe protonated molecule is a common ion observed in ESI-HRMS.
Predicted [M+Na]⁺ 231.94808 m/zSodium adducts are frequently observed.
Mass Accuracy < 5 ppmTypically expected for modern HRMS instruments (e.g., Orbitrap, FT-ICR).

Expected Fragmentation: In tandem mass spectrometry (MS/MS) experiments, the protonated molecule of this compound would be expected to undergo characteristic fragmentation. The bromine atom's isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in doublet peaks for bromine-containing fragments, aiding in their identification. Common fragmentation pathways for such heterocyclic systems include the loss of small neutral molecules like HCN, N₂, or C₂H₂. The C-Br bond is also susceptible to cleavage.

Comparison with Alternative Analytical Techniques

While HRMS provides unparalleled accuracy in mass determination, a comprehensive structural characterization relies on the synergistic use of multiple analytical techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are two such indispensable methods.

Analytical TechniqueKey Performance MetricsRepresentative Data for this compound CoreAdvantagesLimitations
High-Resolution Mass Spectrometry (HRMS) Mass Accuracy (< 5 ppm), Isotopic Pattern AnalysisTheoretical [M+H]⁺: 209.96614 m/zUnambiguous elemental composition determination. High sensitivity.Provides limited information on stereochemistry and isomeric differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Shift (δ), Coupling Constants (J)¹H NMR (predicted): δ 7.5-9.0 ppm (aromatic protons). ¹³C NMR (predicted): δ 120-160 ppm (aromatic carbons).Provides detailed information about the chemical environment of each atom and their connectivity, crucial for isomer differentiation.Lower sensitivity compared to MS. Requires larger sample amounts.
Fourier-Transform Infrared (FT-IR) Spectroscopy Wavenumber (cm⁻¹)Characteristic Peaks (predicted): ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1600-1450 cm⁻¹ (C=C and C=N stretching of the aromatic rings), ~850-750 cm⁻¹ (C-H out-of-plane bending).Provides information about the functional groups present in the molecule. Fast and non-destructive.Complex spectra can be difficult to interpret fully. Less specific for the overall molecular structure compared to NMR and MS.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS):

A solution of this compound (typically 1-10 µg/mL in a suitable solvent like methanol or acetonitrile) is infused into a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument, equipped with an electrospray ionization (ESI) source. The analysis is performed in positive ion mode. A full scan mass spectrum is acquired over a relevant m/z range (e.g., 100-500). For fragmentation studies, a tandem mass spectrometry (MS/MS) experiment is conducted by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

A small amount of solid this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Visualizing the Analytical Workflow and Comparison

To illustrate the logical flow of analysis and the comparative strengths of each technique, the following diagrams are provided.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_instrumentation HRMS Analysis cluster_data_analysis Data Interpretation Sample This compound in solution ESI Electrospray Ionization (ESI) Sample->ESI Infusion MassAnalyzer High-Resolution Mass Analyzer (e.g., Orbitrap) ESI->MassAnalyzer Ion Transfer Detector Detector MassAnalyzer->Detector Mass Separation Fragmentation MS/MS Fragmentation MassAnalyzer->Fragmentation CID MassSpectrum Accurate Mass Measurement Detector->MassSpectrum ElementalComp Elemental Composition MassSpectrum->ElementalComp Fragmentation->ElementalComp

HRMS Experimental Workflow.

Technique_Comparison cluster_goal Analytical Goal Goal Structural Elucidation of This compound HRMS HRMS Goal->HRMS NMR NMR Goal->NMR FTIR FT-IR Goal->FTIR Elemental Elemental Composition (High Accuracy) HRMS->Elemental Connectivity Atomic Connectivity & Stereochemistry NMR->Connectivity Functional Functional Groups FTIR->Functional

Comparison of Analytical Techniques.

A Comparative Analysis of the Biological Activities of Pyrido[2,3-b]pyrazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine scaffold and its isomers are of significant interest in medicinal chemistry due to their diverse and potent biological activities. These nitrogen-containing heterocyclic compounds have demonstrated promising potential as anticancer, antibacterial, and kinase inhibitory agents. This guide provides a comparative overview of the biological activities of various pyrido[2,3-b]pyrazine isomers, supported by available experimental data. The information is presented to facilitate further research and drug development efforts in this area.

Comparative Biological Activity Data

The biological activities of pyrido[2,3-b]pyrazine and its isomers are influenced by the position of the nitrogen atom in the pyridine ring, as well as the nature and position of substituents on the core scaffold. The following tables summarize the available quantitative data for the anticancer and antibacterial activities of various pyridopyrazine derivatives.

Anticancer Activity

The anticancer potential of pyridopyrazine isomers has been evaluated against various cancer cell lines. Many derivatives have shown potent inhibitory effects, often by targeting specific signaling pathways involved in cancer cell proliferation and survival.

Isomer ScaffoldDerivativeCancer Cell Line(s)IC50 (µM)Reference
Pyrido[2,3-b]pyrazineCompound 7nPC9 (erlotinib-sensitive), PC9-ER (erlotinib-resistant)0.09, 0.15[1]
Pyrido[3,4-b]pyrazineDisubstituted analogsVarious cancer-related protein kinasesLow micromolar[2]
Pyrazolo[3,4-b]pyrazineChalcone derivatives (25i, 25j)MCF-7 (breast cancer)Very significant inhibition (p < 0.001)[3]
Antibacterial Activity

Several pyrido[2,3-b]pyrazine derivatives have exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase.

Isomer ScaffoldDerivativeBacterial Strain(s)MIC (mg/mL)Reference
Pyrido[2,3-b]pyrazine2,3-dithione derivativeStaphylococcus aureus, Bacillus cereus0.078[4]
Pyrido[2,3-b]pyrazine2,3-dithione derivativeEscherichia coli0.625[4]
Pyrido[2,3-b]pyrazine2,3-dithione derivativeSalmonella typhi1.25[4]
Pyrido[2,3-b]pyrazineN1,N4-dialkylated derivatives (2a, 2c)E. coli, S. aureus, P. aeruginosa, Salmonella spp.Significant activity[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the key assays cited in the evaluation of the biological activities of pyridopyrazine isomers.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 72 hours.[6]

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[6]

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in 130 µL of dimethyl sulfoxide (DMSO).[6]

  • Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[6]

In Vitro Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

  • Preparation of Dilutions: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.[9]

  • Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is prepared from an 18- to 24-hour agar plate culture.[10]

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are also included.[10]

  • Incubation: The microtiter plate is incubated at 37°C for 16 to 20 hours.[7]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the broth remains clear).[7]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by these compounds is critical for rational drug design and development.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation, survival, and migration, and its dysregulation is a hallmark of many cancers.[5] Several heterocyclic compounds, including certain pyridopyrazine derivatives, have been shown to inhibit EGFR tyrosine kinase activity, thereby blocking downstream signaling cascades.[2][5][11][12]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Pyridopyrazine Pyridopyrazine Isomer Pyridopyrazine->EGFR Inhibits

Figure 1. Simplified EGFR signaling pathway and the inhibitory action of pyridopyrazine isomers.

Bacterial DNA Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, transcription, and repair.[13][14] It introduces negative supercoils into the bacterial DNA, a process that is vital for relieving torsional stress during DNA unwinding.[13] Inhibition of DNA gyrase leads to the disruption of these critical cellular processes, ultimately resulting in bacterial cell death.[13][14] Some antibacterial pyridopyrazine derivatives are thought to exert their effect through the inhibition of this enzyme.

DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils (ATP-dependent) Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binds Replication DNA Replication & Transcription Supercoiled_DNA->Replication Enables Pyridopyrazine Pyridopyrazine Derivative Pyridopyrazine->DNA_Gyrase Inhibits

Figure 2. Mechanism of bacterial DNA gyrase and its inhibition by pyridopyrazine derivatives.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the experimental protocols described above.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of pyridopyrazine isomer Incubate_24h->Add_Compound Incubate_72h Incubate 72h Add_Compound->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_1_5h Incubate 1.5h Add_MTT->Incubate_1_5h Add_DMSO Add DMSO to dissolve formazan Incubate_1_5h->Add_DMSO Measure_Absorbance Measure absorbance at 492 nm Add_DMSO->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End MIC_Assay_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of pyridopyrazine isomer in broth Start->Prepare_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Inoculate Inoculate dilutions with bacteria Prepare_Dilutions->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Observe_Growth Observe for visible growth Incubate->Observe_Growth Determine_MIC Determine MIC (lowest concentration with no visible growth) Observe_Growth->Determine_MIC End End Determine_MIC->End

References

A Comparative In Vitro Evaluation of Novel Compounds Derived from the Pyrido[2,3-b]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. As a versatile building block, 6-bromopyrido[2,3-b]pyrazine offers a strategic starting point for the synthesis of novel compounds through various cross-coupling reactions, enabling the exploration of new chemical space for drug discovery. This guide provides a comparative in vitro evaluation of novel compounds derived from the broader pyrido[2,3-b]pyrazine scaffold, highlighting their potential as antibacterial, antifungal, and anticancer agents, with a focus on kinase inhibition. The data presented herein is compiled from recent studies to offer a benchmark for researchers engaged in the development of new therapeutic agents based on this promising heterocyclic system.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro biological activities of representative pyrido[2,3-b]pyrazine derivatives from various studies. These tables are intended to provide a comparative overview of the potency of these compounds against different biological targets and in comparison to established alternative drugs.

Table 1: In Vitro Antibacterial Activity of Pyrido[2,3-b]pyrazine Derivatives

CompoundTarget OrganismMIC (mg/mL)ComparatorComparator MIC (mg/mL)
Compound 1 (2,3-dithione derivative) Staphylococcus aureus0.078--
Bacillus cereus0.078--
Escherichia coli0.625--
Salmonella typhi1.25--
Compound 2 (with side-chains) S. aureus1.25--
B. cereus1.25--
E. coli5--
S. typhi5--
Compound 3 (with side-chains) S. aureus1.25--
B. cereus2.5--
S. typhi5--
Compound 4 (with side-chains) S. aureus1.25--
B. cereus0.15--
Compound 5 (with side-chains) S. aureus1.25--
B. cereus1.25--
E. coli2.5--
S. typhi2.5--

Table 2: In Vitro Anticancer and Kinase Inhibitory Activity of Pyrido[2,3-b]pyrazinone Derivatives

CompoundCell Line/KinaseIC50 (µM)% InhibitionComparatorComparator IC50 (µM)
Compound 4b HCT-11612.120[1]---
V600E-BRAF-79.23[1]--
Compound 4c HCT-11613.103[1]---
V600E-BRAF-81.33[1]--
Gilteritinib (a pyrazine-based inhibitor) FLT30.00029---
AXL0.00073---

Table 3: In Vitro Antiviral (HCMV) Activity of Pyrido[2,3-b]pyrazine Derivatives

CompoundAntiviral Activity (EC50, µM)[2]Cytotoxicity (CC50, µM)[2]Therapeutic Index (CC50/EC50)[2]
Compound 23 Potent (specific value not provided)>40>120[2]
Compound 27 0.33[2]>40>121
Compound 28 Potent (specific value not provided)>40>120[2]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this guide.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

  • Inoculum Preparation: Bacterial strains are cultured on a suitable nutrient agar for 24 hours at 37°C. A suspension of the microorganism is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]

  • Compound Dilution: A stock solution of the test compound is prepared in a suitable solvent (e.g., 10% DMSO). Serial two-fold dilutions of the compound are then made in Mueller-Hinton Broth (MHB) in a 96-well microplate.

  • Inoculation: The standardized bacterial suspension is further diluted in MHB, and each well of the microplate (containing the diluted compound) is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. A well with broth and inoculum but no compound serves as a growth control.[3]

  • Incubation: The microplate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. Growth can be assessed visually or by using a growth indicator such as resazurin.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.[4][5][6]

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[5][7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is calculated.[4]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

  • Kinase Reaction Setup: The kinase reaction is set up in a multiwell plate containing the kinase, the substrate, ATP, and the test compound at various concentrations in a kinase assay buffer.

  • Reaction Incubation: The reaction is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This step is typically incubated for 40 minutes at room temperature.[8][9][10]

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is then added to convert the ADP produced in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal. This step is typically incubated for 30-60 minutes.[8][9][10]

  • Luminescence Measurement: The luminescence is measured using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of kinase inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined.[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by some pyrido[2,3-b]pyrazine derivatives and a general workflow for in vitro kinase inhibitor screening.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Pyrido[2,3-b]pyrazine Derivative Inhibitor->PI3K

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

BRAF_MEK_ERK_Pathway GrowthFactor Growth Factor RAS RAS GrowthFactor->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription & Cell Proliferation ERK->Transcription Promotes Inhibitor Pyrido[2,3-b]pyrazinone Derivative Inhibitor->BRAF

Caption: BRAF/MEK/ERK Signaling Pathway Inhibition.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library PrimaryScreen Primary Screen (e.g., ADP-Glo™ Assay) Start->PrimaryScreen HitID Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitID DoseResponse Dose-Response Assay (IC50 Determination) HitID->DoseResponse LeadSelection Lead Compound Selection DoseResponse->LeadSelection FurtherStudies Further In Vitro & In Vivo Studies LeadSelection->FurtherStudies

References

New Pyrido[2,3-b]pyrazine Compounds Show Promise in Combating Bacterial Growth

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of newly synthesized pyrido[2,3-b]pyrazine derivatives reveals their potential as effective antibacterial agents. Recent studies highlight the significant inhibitory effects of these compounds against a range of both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting efficacy comparable to or exceeding that of established antibiotics.

Researchers are increasingly turning their attention to pyrido[2,3-b]pyrazine derivatives due to their versatile biological activities.[1] In the quest for novel antibacterial agents to combat rising antibiotic resistance, several new series of these compounds have been synthesized and evaluated, showing promising results.[1] This guide provides a comparative overview of the antibacterial efficacy of these new compounds, supported by experimental data and detailed methodologies.

Comparative Antibacterial Efficacy

The antibacterial activity of new pyrido[2,3-b]pyrazine derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. A lower MIC value indicates greater antibacterial potency.

A study investigating a series of 5-bromo-pyrido[2,3-b]pyrazine derivatives found that the core heterocyclic moiety itself is crucial for antibacterial activity. Notably, a derivative featuring two thiocarbonyl groups (a 2,3-dithione) demonstrated the most potent activity, particularly against Gram-positive bacteria.[2] The introduction of alkyl or aryl side-chains to this core structure was found to decrease the antibacterial effect.

In another study, a novel series of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and its N1,N4-dialkylated derivatives were synthesized and tested against clinically relevant bacteria.[1] Among these, compounds 2a and 2c showed the most significant activity.[1] The table below summarizes the MIC values for some of the most effective newly synthesized pyrido[2,3-b]pyrazine compounds from these studies.

Compound/DerivativeTarget BacteriumMIC (mg/mL)Reference
2,3-dithione-5-bromo-pyrido[2,3-b]pyrazine Staphylococcus aureus0.078[2]
Bacillus cereus0.078[2]
Escherichia coli0.625[2]
Salmonella typhi1.25[2]
Compound 2a (N1,N4-dialkylated derivative) Escherichia coliNoteworthy Inhibition[1]
Staphylococcus aureusSignificant Activity[1]
Pseudomonas aeruginosaSignificant Activity[1]
Salmonella spp.Significant Activity[1]
Compound 2c (N1,N4-dialkylated derivative) Escherichia coliSignificant Activity[1]
Staphylococcus aureusSignificant Activity[1]
Pseudomonas aeruginosaSignificant Activity[1]
Salmonella spp.Significant Activity[1]
Compound 2d (N1,N4-dialkylated derivative) Escherichia coliNoteworthy Inhibition[1]
Proposed Mechanism of Action: DNA Gyrase Inhibition

While the precise mechanisms of action for all pyrido[2,3-b]pyrazine compounds are still under investigation, computational studies have provided valuable insights. Molecular docking simulations for the N1,N4-dialkylated derivatives suggest that these compounds may exert their antibacterial effect by targeting and inhibiting bacterial DNA gyrase.[1] DNA gyrase is an essential enzyme involved in DNA replication, making it an attractive target for antibacterial drugs. The simulations indicated strong binding affinities and multiple hydrogen bonding interactions between the compounds, particularly compound 2c , and the DNA gyrase of various bacterial pathogens, which aligns with the experimental MIC results.[1]

DNA_Gyrase_Inhibition cluster_pathway Proposed Antibacterial Mechanism PyridoPyrazine Pyrido[2,3-b]pyrazine Compound DNAGyrase Bacterial DNA Gyrase PyridoPyrazine->DNAGyrase Inhibits DNA_Replication DNA Replication DNAGyrase->DNA_Replication Blocks Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Leads to

Proposed mechanism of action for certain pyrido[2,3-b]pyrazine compounds.

Experimental Protocols

The validation of the antibacterial efficacy of the new pyrido[2,3-b]pyrazine compounds involved standardized microbiological and computational methods.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of the synthesized compounds against various bacterial strains was determined using the broth microdilution method. This technique involves preparing a series of twofold dilutions of each compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Workflow cluster_workflow Broth Microdilution Workflow for MIC Determination start Start prepare_dilutions Prepare Serial Dilutions of Pyrido[2,3-b]pyrazine Compounds in Broth start->prepare_dilutions inoculate Inoculate Wells with Standardized Bacterial Suspension prepare_dilutions->inoculate incubate Incubate Microtiter Plate inoculate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_results->determine_mic end End determine_mic->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Molecular Docking Studies

To investigate the potential mechanism of action, molecular docking simulations were performed.[1] This computational technique models the interaction between a small molecule (the pyrido[2,3-b]pyrazine derivative) and a macromolecular target (bacterial DNA gyrase). The process involves preparing the 3D structures of both the ligand and the protein target. The ligand is then "docked" into the active site of the protein, and scoring functions are used to predict the binding affinity and conformation of the ligand-protein complex. These simulations help to identify potential drug targets and rationalize the observed biological activities.[1]

Conclusion

The new series of pyrido[2,3-b]pyrazine compounds, particularly the dithione and certain N1,N4-dialkylated derivatives, have demonstrated significant antibacterial activity against a panel of pathogenic bacteria. The structure-activity relationship studies indicate that the core pyrido[2,3-b]pyrazine structure is a key pharmacophore, and specific substitutions can enhance its potency. The proposed mechanism of DNA gyrase inhibition for some of these compounds provides a solid foundation for further optimization. These findings underscore the potential of the pyrido[2,3-b]pyrazine scaffold as a promising platform for the development of novel antibacterial agents to address the growing challenge of antibiotic resistance. Further in vivo studies are warranted to confirm their therapeutic potential.

References

A Comparative Benchmark of Novel Pyrido[2,3-b]pyrazine Antivirals Against Established Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of a new class of pyrido[2,3-b]pyrazine antivirals, benchmarking their performance against existing antiviral drugs. The following data and protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antiviral agents. A promising lead compound, designated as Compound 27, has been identified from this new class, demonstrating potent and broad-spectrum antiherpetic activity.[1][2]

Executive Summary

The emergence of drug-resistant viral strains necessitates the development of new antiviral therapeutics. This report details the preclinical profile of a novel series of pyrido[2,3-b]pyrazine compounds, which function as non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[1][2] Extensive in vitro testing demonstrates that these compounds, particularly Compound 27, exhibit significant antiviral efficacy against a panel of herpesviruses, including Human Cytomegalovirus (HCMV), Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Epstein-Barr Virus (EBV). This guide presents a direct comparison of the antiviral potency and cytotoxicity of Compound 27 with established antiviral agents: Ganciclovir, Foscarnet, Cidofovir, and Acyclovir.

Data Presentation: Comparative Antiviral Activity and Cytotoxicity

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for the novel pyrido[2,3-b]pyrazine (Compound 27) and existing antiviral drugs against various herpesviruses. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the compound's therapeutic window.

Table 1: Antiviral Activity (EC50, µM) Against Human Herpesviruses

CompoundHCMVHSV-1HSV-2EBV
Pyrido[2,3-b]pyrazine (Compound 27) 0.33 [1][2]>40 [1]>40 [1]>40 [1]
Ganciclovir0.16 - 5.1[3][4]0.45 - 1.3[4]0.0012 - 1.3[4][5]1.5[4]
Foscarnet100 - 300[6]--38.83[7]
Cidofovir0.46 - 0.47[8]3.3[8]5.0 - 6.0[9]0.27[7]
Acyclovir77[4]0.45 - 1.47[4][10]0.215 - 1.47[10][11]4.1[4]

Table 2: Cytotoxicity (CC50, µM) in Various Cell Lines

CompoundMRC-5HFF-1VeroBCBL-1MT-4
Pyrido[2,3-b]pyrazine (Compound 27) >40 [1]>40 [1]>40 [1]--
Ganciclovir461[3]-->1000[7]>240[7]
Foscarnet---669[7]>2000[7]
Cidofovir>100[8]-->280[7]370[7]
Acyclovir--->1000[7]>1000[7]

Table 3: Selectivity Index (SI = CC50/EC50)

CompoundHCMVHSV-1HSV-2EBV
Pyrido[2,3-b]pyrazine (Compound 27) >121 [1]<1 <1 <1
Ganciclovir90.4 - 2881.334.6 - 1000+184.6 - 1000+134[7]
Foscarnet0.3 - 1.0--17[7]
Cidofovir>212.8>30.3>46.71000[7]
Acyclovir<1.3680.3 - 1000+680.3 - 1000+39[7]

Experimental Protocols

In Vitro Antiviral Assays

a) Plaque Reduction Assay (PRA): This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell monolayer.

  • Cell Seeding: Confluent monolayers of a suitable cell line (e.g., human foreskin fibroblasts for HCMV) are prepared in 6- or 12-well plates.

  • Virus Inoculation: The cell monolayers are infected with a known titer of the virus for a specific adsorption period (e.g., 1-2 hours).

  • Compound Treatment: After adsorption, the viral inoculum is removed, and the cells are overlaid with a medium (e.g., MEM with 2% FBS and 0.5% methylcellulose) containing serial dilutions of the test compound.

  • Incubation: Plates are incubated for a period sufficient for plaque formation (e.g., 7-14 days for HCMV).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • EC50 Calculation: The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated using regression analysis.

b) Cytopathic Effect (CPE) Reduction Assay: This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

  • Cell Seeding: Cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer.

  • Compound and Virus Addition: The culture medium is replaced with medium containing serial dilutions of the test compound, followed by the addition of the virus.

  • Incubation: Plates are incubated until CPE is observed in the virus control wells (typically 3-7 days).

  • Cell Viability Assessment: Cell viability is assessed using a colorimetric method, such as the MTS assay, which measures the metabolic activity of living cells.

  • EC50 Calculation: The EC50 is calculated as the compound concentration that results in a 50% protection of the cells from virus-induced CPE.

Cytotoxicity Assay
  • Cell Seeding: Cells are seeded in 96-well plates as for the CPE assay.

  • Compound Treatment: The cells are exposed to serial dilutions of the test compound in the absence of any virus.

  • Incubation: The plates are incubated for the same duration as the antiviral assays.

  • Cell Viability Assessment: Cell viability is determined using a method such as the MTS assay.

  • CC50 Calculation: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by regression analysis.

HCMV DNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compounds on the enzymatic activity of HCMV DNA polymerase.[12]

  • Enzyme and Substrate Preparation: Purified recombinant HCMV DNA polymerase (UL54) and its processivity factor (UL44) are used.[13] A suitable DNA template-primer, such as poly(dA)-oligo(dT), and a mixture of deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP), are prepared.[13]

  • Reaction Mixture: The reaction is initiated by adding the enzyme to a reaction mixture containing the DNA template-primer, dNTPs, and various concentrations of the test compound in a suitable buffer.[13]

  • Incubation: The reaction mixture is incubated at 37°C to allow for DNA synthesis.[13]

  • Measurement of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the radiolabeled dNTP into the DNA. This is typically done by precipitating the DNA, collecting it on a filter, and measuring the radioactivity using a scintillation counter.[13]

  • IC50 Calculation: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces the DNA polymerase activity by 50%, is determined from the dose-response curve.

Mandatory Visualizations

Mechanism of Action: Signaling Pathways

The following diagrams illustrate the mechanism of action of the novel pyrido[2,3-b]pyrazine antivirals and the existing drugs that target viral DNA polymerase.

Pyrido[2,3-b]pyrazine_Mechanism_of_Action cluster_virus Viral Replication Viral_DNA Viral DNA DNA_Polymerase HCMV DNA Polymerase (UL54/UL44 complex) Viral_DNA->DNA_Polymerase Template New_Viral_DNA New Viral DNA DNA_Polymerase->New_Viral_DNA Synthesis dNTPs dNTPs dNTPs->DNA_Polymerase Substrate Pyrido_Pyrazine Pyrido[2,3-b]pyrazine (Compound 27) Pyrido_Pyrazine->DNA_Polymerase Inhibition Ganciclovir_Acyclovir_Mechanism_of_Action cluster_cell Infected Host Cell cluster_virus Viral Replication Ganciclovir Ganciclovir/ Acyclovir Viral_Kinase Viral Kinase (e.g., UL97 for CMV) Ganciclovir->Viral_Kinase Phosphorylation Ganciclovir_MP Ganciclovir-MP/ Acyclovir-MP Viral_Kinase->Ganciclovir_MP Cellular_Kinases Cellular Kinases Ganciclovir_MP->Cellular_Kinases Phosphorylation Ganciclovir_TP Ganciclovir-TP/ Acyclovir-TP Cellular_Kinases->Ganciclovir_TP DNA_Polymerase Viral DNA Polymerase Ganciclovir_TP->DNA_Polymerase Competitive Inhibition Viral_DNA Viral DNA Elongation Ganciclovir_TP->Viral_DNA Incorporation DNA_Polymerase->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination Foscarnet_Mechanism_of_Action cluster_virus Viral Replication DNA_Polymerase Viral DNA Polymerase Pyrophosphate_Site Pyrophosphate Binding Site DNA_Polymerase->Pyrophosphate_Site DNA_Elongation DNA Elongation DNA_Polymerase->DNA_Elongation dNTPs dNTPs dNTPs->DNA_Polymerase Foscarnet Foscarnet (Pyrophosphate Analog) Foscarnet->Pyrophosphate_Site Blocks Binding Antiviral_Screening_Workflow Start Start: Compound Library Cell_Culture Prepare Cell Monolayers (e.g., 96-well plates) Start->Cell_Culture Primary_Screening Primary Screening (CPE Reduction Assay) Cell_Culture->Primary_Screening Hit_Identification Identify 'Hits' (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assays (EC50 Determination) Hit_Identification->Dose_Response Active Lead_Compound Lead Compound Selection Hit_Identification->Lead_Compound Inactive Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity_Assay->Selectivity_Index Mechanism_of_Action Mechanism of Action Studies (e.g., Polymerase Inhibition Assay) Selectivity_Index->Mechanism_of_Action High SI Selectivity_Index->Lead_Compound Low SI Mechanism_of_Action->Lead_Compound

References

Safety Operating Guide

Proper Disposal of 6-Bromopyrido[2,3-b]pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-Bromopyrido[2,3-b]pyrazine, a halogenated heterocyclic compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to consult the material's Safety Data Sheet (SDS). The following is a summary of key safety measures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a designated, labeled container for hazardous waste. Do not allow the chemical to enter drains or waterways.

Regulatory Framework for Disposal

As a brominated organic compound, this compound is classified as a halogenated hazardous waste. Disposal is governed by federal, state, and local regulations. It is crucial to note that this waste stream must be segregated from non-halogenated chemical waste.

Quantitative Disposal and Exposure Limits

ParameterThresholdRegulation/GuidelineNotes
Landfill Prohibition for Aqueous Solutions of Halogenated Compounds > 14,000 mg/kgEnvironmental Protection Agency (EPA)Prohibits the placement of hazardous waste in any landfill if it contains an aqueous liquid phase with more than 14,000 mg of halogenated compounds in any 1 kg.
Occupational Exposure Limits (OELs) Not EstablishedOSHA, NIOSH, ACGIHNo specific PEL, REL, or TLV has been set for this compound.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is high-temperature incineration.

Experimental Protocol: Waste Collection and Segregation
  • Container Selection: Obtain a dedicated, properly labeled hazardous waste container. The container must be compatible with halogenated organic solids and have a secure, tight-fitting lid.

  • Waste Segregation: Collect all waste containing this compound, including unused product, contaminated labware (e.g., weighing boats, filter paper), and spill cleanup materials, in this designated container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste - Halogenated Organics" and list "this compound" as a constituent. The accumulation start date must also be clearly marked.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_lab Laboratory Procedures cluster_disposal Waste Management A Generate Waste (Unused chemical, contaminated labware) B Segregate into Halogenated Waste Stream A->B C Collect in a Labeled, Closed Container B->C D Store in Satellite Accumulation Area C->D E Schedule Waste Pickup with Licensed Hazardous Waste Contractor D->E Periodically or when full F Transport to a Treatment, Storage, and Disposal Facility (TSDF) E->F G High-Temperature Incineration (with afterburner and scrubber) F->G H Final Disposition of Ash G->H

Caption: Disposal workflow for this compound.

Final Disposal Methodologies

  • Incineration: The recommended disposal method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.

  • Licensed Waste Disposal Service: Alternatively, surplus and non-recyclable solutions should be offered to a licensed disposal company.

Disclaimer: This information is intended as a guide and does not supersede institutional protocols or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

Essential Safety and Operational Guide for 6-Bromopyrido[2,3-B]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, handling procedures, and disposal information for 6-Bromopyrido[2,3-B]pyrazine, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the mandatory PPE for handling this compound.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses with Side Shields or GogglesMandatory for all handling procedures to protect against splashes and dust.[1][2] A face shield should be worn over safety glasses if there is a significant risk of splashing.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for providing protection.[2][4] It is crucial to inspect gloves for any signs of degradation or puncture before use and to replace them immediately if contact with the chemical occurs.[3][4] For prolonged handling, consider double gloving.[3]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to provide maximum skin coverage.[2][3] Clothing worn underneath should ideally be made of natural fibers like cotton.[3][4]
Foot Protection Closed-Toe ShoesFootwear that completely covers the foot is required in the laboratory to protect against spills.[3][4]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][5] If engineering controls are insufficient, a NIOSH-approved respirator is necessary.[6]

Hazard Identification and First Aid

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[7][8]

  • H319: Causes serious eye irritation.[7][8]

  • H335: May cause respiratory irritation.[7][8]

First Aid Procedures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]

  • Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][2]

  • Following Eye Contact: Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.

  • Following Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical assistance.[1]

Operational and Disposal Plans

Safe Handling Protocol:

  • Preparation: Before beginning work, ensure the designated area, preferably a chemical fume hood, is clean and operational.[5] All necessary PPE must be inspected and worn correctly.

  • Handling: Avoid the formation of dust and aerosols.[1] Prevent all personal contact, including inhalation and contact with skin and eyes.[1][9] Do not eat, drink, or smoke in the handling area.[9][10]

  • Storage: Store the compound in a cool, dry, and well-ventilated area in a tightly closed container.[2][11] Keep it away from sources of ignition and incompatible materials.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[9] Decontaminate the work surface and any equipment used.

Disposal Plan:

All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent paper), must be treated as hazardous waste.

  • Waste Collection: Collect waste in a suitable, labeled, and closed container.[1]

  • Disposal: Dispose of the waste through a licensed professional waste disposal service.[6] Ensure compliance with all local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[1]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Verify Fume Hood Operation B Inspect and Don PPE A->B C Handle Chemical in Fume Hood B->C D Store in Designated Area C->D E Decontaminate Work Area C->E F Wash Hands Thoroughly E->F G Collect Hazardous Waste F->G H Dispose via Licensed Service G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.